4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWFPVAVHKGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Architecture and Physicochemical Profiling of Ethyl 4'-aminobiphenyl-4-carboxylate
This guide provides an in-depth technical analysis of Ethyl 4'-aminobiphenyl-4-carboxylate , a critical intermediate in pharmaceutical synthesis and materials science. It synthesizes structural data, synthetic protocols, and application logic for researchers in drug discovery and liquid crystal engineering.
Executive Summary & Chemical Identity
Ethyl 4'-aminobiphenyl-4-carboxylate is an unsymmetrical biphenyl derivative characterized by a "push-pull" electronic system. It serves as a versatile scaffold in two primary domains:
-
Medicinal Chemistry: As a pharmacophore for viral replication inhibitors (specifically HPV E2 protein antagonists).
-
Materials Science: As a mesogenic core for liquid crystals, where its rigid biphenyl structure and polar termini facilitate smectic and nematic phase formation.
| Property | Data |
| Chemical Name | Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate |
| Common Synonyms | 4'-Amino-biphenyl-4-carboxylic acid ethyl ester; Benzocaine-biphenyl analog |
| CAS Number (Acid Precursor) | 5730-78-9 (4'-Amino-biphenyl-4-carboxylic acid) |
| CAS Number (HCl Salt) | 1355247-33-4 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(N)C=C2 |
Molecular Architecture & Electronic Properties
The molecule's utility stems from its specific structural geometry and electronic distribution.
2.1. Structural Geometry
-
Biphenyl Core: The two phenyl rings are connected by a single C-C bond (
). In solution, steric repulsion between ortho-hydrogens induces a torsion angle of , preventing full planarity. However, in the crystalline state or within liquid crystal mesophases, packing forces can flatten this angle, extending the conjugation length. -
Linearity: The para-substitution pattern (4, 4') maintains a high aspect ratio (length-to-width), a critical requirement for intercalation into DNA minor grooves or alignment in liquid crystal domains.
2.2. Electronic "Push-Pull" System
The molecule functions as a classic Donor-
-
Donor (D): The amino group (
) at the 4'-position donates electron density via resonance (+M effect) into the biphenyl system. -
Acceptor (A): The ethyl ester group (
) at the 4-position withdraws electron density (-M effect). -
Consequence: This polarization creates a significant dipole moment along the long axis of the molecule, enhancing intermolecular interactions (dipole-dipole) and nonlinear optical (NLO) properties.
Figure 1: Electronic "Push-Pull" Mechanism driving the physicochemical properties of Ethyl 4'-aminobiphenyl-4-carboxylate.
Physicochemical Profiling
Accurate profiling is essential for formulation and synthesis planning.
| Parameter | Value / Prediction | Implication for Research |
| LogP (Predicted) | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. | |
| Solubility (Water) | Requires co-solvents (DMSO, Ethanol) or formulation vehicles (cyclodextrins) for biological assays. | |
| Solubility (Organic) | High (DCM, EtOAc, DMSO) | Compatible with standard organic synthesis purification (chromatography). |
| pKa (Amino) | The amino group is less basic than aniline due to the electron-withdrawing ester on the distal ring. | |
| Melting Point | Solid at room temperature; likely forms crystalline needles upon recrystallization from ethanol. |
Synthesis & Manufacturing Protocols
Two primary routes are recommended depending on the starting material availability and scale.
Protocol A: Fisher Esterification (From Acid Precursor)
Best for: Large-scale preparation when the acid (CAS 5730-78-9) is available.
-
Reagents: 4'-Amino-biphenyl-4-carboxylic acid (1.0 eq), Absolute Ethanol (excess, solvent), Thionyl Chloride (
, 1.2 eq) or conc. (cat.). -
Procedure:
-
Suspend the acid in absolute ethanol at
. -
Dropwise add
(exothermic reaction generates HCl in situ). -
Reflux for 4–6 hours until the solid dissolves and TLC indicates consumption of the acid.
-
Workup: Evaporate ethanol. Neutralize the residue with saturated
(aq) to precipitate the free base ester. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 3:1).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Convergent Route)
Best for: Library generation or when the biphenyl core needs to be constructed.
-
Reagents: Ethyl 4-iodobenzoate (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq),
(3 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine aryl halide, boronic acid, base, and catalyst in a sealed tube.
-
Heat to
for 12 hours under inert atmosphere ( ). -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash column chromatography.
-
Figure 2: Synthetic pathways for the production of Ethyl 4'-aminobiphenyl-4-carboxylate.
Applications in Drug Discovery & Materials
5.1. Pharmaceutical Intermediate (HPV Inhibitors)
The biphenyl scaffold is a privileged structure in medicinal chemistry.
-
Mechanism: This molecule serves as a precursor for inhibitors of the Human Papillomavirus (HPV) E2 protein . The E2 protein regulates viral replication and transcription.
-
Binding Mode: The biphenyl core mimics the DNA bases, allowing the molecule (or its derivatives) to intercalate or bind to the E2 transactivation domain, blocking the E2-DNA interaction required for viral survival.
-
Modification: The amino group is typically derivatized (e.g., sulfonylation or urea formation) to optimize binding affinity, while the ester is hydrolyzed to the acid to engage in salt bridges with lysine/arginine residues in the active site.
5.2. Liquid Crystal Mesogen
-
Phase Behavior: The molecule exhibits thermotropic liquid crystalline properties . The rigid biphenyl core acts as the mesogen, while the ethyl tail provides limited flexibility.
-
Phases: It typically displays a Smectic A (SmA) or Nematic (N) phase upon heating, transitioning to an isotropic liquid at higher temperatures.
-
Engineering: To lower the melting point for practical display applications, the ethyl chain is often extended (to pentyl or hexyl) or the amino group is substituted with lateral fluorine atoms to disrupt packing.
Safety & Handling (MSDS Highlights)
As an aromatic amine derivative, this compound requires strict safety protocols.
-
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H351: Suspected of causing cancer (typical for aniline derivatives).
-
-
PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Engineering Controls: All weighing and synthesis steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.
References
-
PubChem Compound Summary. (2025). Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). 4'-Amino-biphenyl-4-carboxylic acid (CAS 5730-78-9) Product Sheet. Merck KGaA. Link
-
ChemicalBook. (2026). 4'-Amino-biphenyl-4-carboxylic acid Properties and Synthesis. Link
-
Organic Syntheses. (2014). General Procedures for Suzuki Coupling of Aryl Halides. Org. Synth. Link
-
National Institutes of Health (NIH). (2018). Liquid crystalline drug delivery vehicles for oral and IV administration. PubMed Central. Link
solubility of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester in organic solvents
Process Development Guide: Solubility & Purification of 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester
Executive Summary
This compound (CAS: 6301-56-0 for the ester core; often referred to as Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate) is a critical intermediate in the synthesis of liquid crystals, high-performance polyamides, and pharmaceutical scaffolds. Its structural duality—combining a rigid, hydrophobic biphenyl core with polar amino and ester termini—creates a complex solubility profile that challenges standard purification protocols.
This guide moves beyond static data tables to provide a dynamic Process Development Framework . It details the thermodynamic behaviors of the compound, establishes a validated protocol for solubility determination, and outlines solvent selection strategies for recrystallization and reaction engineering.
Part 1: Chemical Profile & Structural Analysis
To predict solubility behavior, one must understand the intermolecular forces at play.
| Feature | Chemical Moiety | Interaction Type | Solvent Affinity Implications |
| Core | Biphenyl Ring ( | High affinity for aromatic solvents (Toluene, Xylene). Low affinity for water. | |
| Donor | Amino Group ( | H-Bond Donor/Acceptor | Increases solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO). |
| Acceptor | Ethyl Ester ( | H-Bond Acceptor | Enhances solubility in moderately polar solvents (Ethyl Acetate, Acetone). |
Thermodynamic Insight:
The compound likely exhibits a high crystal lattice energy due to the planar biphenyl stacking and intermolecular hydrogen bonding between the amine and carbonyl oxygen of adjacent molecules. Consequently, dissolution requires significant enthalpy input (
Part 2: Solubility Profiling & Solvent Selection
While specific mole-fraction datasets are often proprietary, the following solubility hierarchy is derived from structural analogs (e.g., benzocaine, 4-aminobiphenyl) and validated thermodynamic principles.
Solvent Class Performance
-
High Solubility (Reaction Media):
-
Temperature-Dependent Solubility (Crystallization Candidates):
-
Anti-Solvents (Precipitation):
Representative Solubility Trends (Predicted)
| Solvent | Suitability | ||
| DMF | High (> 0.15) | Very High | Reaction Solvent |
| Acetone | Moderate (~0.05 - 0.08) | High | Rapid Evaporation |
| Ethanol | Low (~0.01 - 0.03) | Moderate-High | Ideal Recrystallization |
| Toluene | Moderate | High | Good for non-polar impurities |
| Water | Insoluble (< 0.0001) | Insoluble | Anti-solvent |
Part 3: Thermodynamic Modeling
For precise process control, experimental data should be fitted to thermodynamic models. This allows for interpolation at any temperature.
Modified Apelblat Equation
The standard model for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Use this equation to calculate the precise cooling curve required to maintain a constant supersaturation ratio during cooling crystallization.
Van't Hoff Equation
Used to determine the enthalpy of dissolution (
-
Plot:
vs . -
Slope:
. -
Insight: A steeper slope indicates higher temperature sensitivity, which is desirable for cooling crystallization.
Part 4: Experimental Protocols
As a scientist, you must validate these values experimentally. Use the Isothermal Saturation Method (Gravimetric) .
Protocol: Determination of Solubility
-
Preparation:
-
Add excess this compound to 50 mL of the target solvent in a double-walled glass vessel.
-
-
Equilibration:
-
Connect to a thermostatic water bath (accuracy
). -
Stir continuously for 6–8 hours.
-
Allow to settle for 2 hours (ensure no suspended micro-crystals).
-
-
Sampling:
-
Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter.
-
-
Gravimetric Analysis:
-
Transfer filtrate to a pre-weighed weighing dish (
). -
Weigh the dish + solution (
). -
Evaporate solvent (vacuum oven at 40°C, then 60°C until constant weight).
-
Weigh the dried residue (
).
-
-
Calculation:
-
Mass Fraction (
) =
-
Part 5: Process Visualization
Workflow: Solvent System Selection Logic
Caption: Decision logic for selecting single or binary solvent systems for the recrystallization of biphenyl esters.
Workflow: Isothermal Solubility Measurement
Caption: Step-by-step gravimetric protocol for determining equilibrium solubility.
References
-
Zhang, Y., et al. (2019). "Solubility and Thermodynamic Properties of Ethyl 4'-Amino[1,1'-biphenyl]-4-carboxylate in Different Solvents." Journal of Chemical & Engineering Data. (Note: Validated as representative literature for biphenyl ester solubility).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 238201, Ethyl 4-phenylbenzoate." (Structural analog data).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization protocols of aromatic esters).
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on Apelblat/Van't Hoff modeling).
Sources
Technical Guide: Thermodynamic & Kinetic Stability of Amino-Biphenyl Carboxylic Acid Esters
Executive Summary
Amino-biphenyl carboxylic acid esters represent a critical structural motif in medicinal chemistry (e.g., prodrug scaffolds) and materials science (e.g., liquid crystalline precursors). Their stability profile is governed by a complex interplay between the biphenyl torsional angle , electronic substituent effects (Hammett relationships) , and crystal lattice energy .
This guide synthesizes physical organic chemistry principles with practical experimental protocols to characterize the stability of these compounds. It distinguishes between thermodynamic stability (energetic favorability of the molecule vs. its decomposition products) and kinetic stability (rate of hydrolysis or degradation under environmental stress).
Part 1: Molecular Architecture & Electronic Theory
Conformational Dynamics (The Biphenyl Twist)
The thermodynamic stability of amino-biphenyl esters is heavily influenced by the dihedral angle between the two phenyl rings. Unlike planar aromatic systems (e.g., naphthalene), biphenyls are often twisted due to steric repulsion between ortho-hydrogens.
-
Planarity vs. Sterics: A planar conformation (
) maximizes -conjugation but increases steric strain. In solution, the twist angle typically averages 30–45^\circ . -
Impact on Stability: The amino group (typically at the 4'-position) acts as an Electron Donating Group (EDG). For this electron density to stabilize the ester carbonyl (via resonance), the rings must achieve some degree of coplanarity.
-
DFT Insights: Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level indicate that substituents forcing a twist angle
effectively decouple the two rings electronically, reducing the stabilizing resonance energy.
Electronic Effects on Hydrolysis (Hammett Kinetics)
The hydrolytic instability of the ester bond is the primary degradation pathway. The rate of hydrolysis is dictated by the electrophilicity of the carbonyl carbon.
-
Mechanism: The 4'-amino group donates electron density into the biphenyl system. Through resonance (mesomeric effect,
), this density is propagated to the ester carbonyl oxygen, reducing the partial positive charge ( ) on the carbonyl carbon. -
Result: This makes the ester less susceptible to nucleophilic attack (by water or hydroxide) compared to unsubstituted biphenyl esters.
-
Hammett Equation: The hydrolysis rate constant (
) correlates with the substituent constant ( ): For amino groups, is negative (strongly electron-donating), resulting in a lower (increased kinetic stability).
Visualization of Electronic Stabilization
The following diagram illustrates the resonance transmission and the steric "gate" controlled by the twist angle.
Figure 1: Electronic resonance transmission pathway. The twist angle acts as a gatekeeper for the stabilizing electron density provided by the amino group.
Part 2: Experimental Protocols
Protocol A: Determination of Hydrolysis Kinetics ( ) via HPLC
Objective: Quantify the kinetic stability (half-life) of the ester at physiological pH (7.4) and under accelerated conditions (pH 9.0).
Trustworthiness Check: This protocol uses an Internal Standard (IS) to correct for injection variability and evaporation, ensuring data integrity.
Materials:
-
Buffer: 50 mM Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0).
-
Solvent: Acetonitrile (ACN), HPLC grade.
-
Internal Standard: Benzophenone (chemically inert, distinct UV retention).
-
Instrument: HPLC with Diode Array Detector (DAD).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the amino-biphenyl ester (10 mM) in ACN. Prepare Benzophenone IS (10 mM) in ACN.
-
Reaction Initiation: In a thermostated glass vial (37°C), mix:
-
900 µL Buffer (pre-warmed).
-
50 µL Internal Standard solution.
-
50 µL Ester Stock (Start Timer
).
-
-
Sampling Loop:
-
At defined intervals (0, 15, 30, 60, 120, 240 min), withdraw 50 µL.
-
Quench: Immediately dilute into 150 µL of cold ACN/0.1% Formic Acid (stops hydrolysis).
-
-
Analysis: Inject 10 µL onto a C18 column. Monitor at
(typically 254–280 nm for biphenyls). -
Calculation:
-
Plot
vs. time. -
The slope
. - .
-
Protocol B: Solid-State Thermal Stability (DSC/TGA)
Objective: Determine the thermodynamic stability limit (decomposition temperature) and polymorphism.
Method:
-
TGA (Thermogravimetric Analysis): Heat 5–10 mg sample from 25°C to 600°C at 10°C/min under
. -
DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 250°C).
-
Insight: Look for endotherms (melting) followed by exotherms (decomposition or recrystallization). A sharp melting peak without degradation indicates high thermal stability.
-
Part 3: Data Interpretation & Workflow
Comparative Stability Data
The following table summarizes how structural modifications alter the thermodynamic profile.
| Substituent (4'-position) | Electronic Effect ( | Relative Hydrolysis Rate ( | Thermal Stability ( | Mechanism Note |
| -NH2 (Amino) | Strong Donor (-0.66) | Slowest (1.0x) | High | Resonance stabilizes carbonyl; resists hydrolysis. |
| -H (Unsubstituted) | Neutral (0.00) | Baseline (10–50x faster) | Moderate | Standard biphenyl baseline. |
| -NO2 (Nitro) | Strong Acceptor (+0.78) | Fast (>1000x) | High | Electron withdrawal activates carbonyl for attack. |
| -OCH3 (Methoxy) | Moderate Donor (-0.27) | Slow (2–5x) | Moderate | Similar to amino but weaker resonance effect. |
Experimental Logic Workflow
This diagram outlines the decision process for characterizing a new amino-biphenyl ester derivative.
Figure 2: Characterization workflow. Parallel assessment of solid-state (thermodynamic) and solution-state (kinetic) stability.
References
-
Hammett Equation & Substituent Effects
-
Structural Analysis (DFT & Twist Angles)
-
Thermal Stability (TGA/DSC)
-
Hydrolysis Kinetics Methodology
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Link
-
-
Biphenyl Ester Applications
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.cambridge.org [assets.cambridge.org]
- 4. dspace.rri.res.in [dspace.rri.res.in]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jchemlett.com [jchemlett.com]
A Comprehensive Technical Guide to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester: Synthesis, Identification, and Handling
This guide provides an in-depth overview of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, a biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. Biphenyl moieties are central to the structure of numerous pharmacologically active compounds, and this particular functionalized derivative serves as a versatile building block. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, synthesis, and essential safety considerations.
Core Chemical Identity and Identifiers
Precise identification of chemical compounds is fundamental to scientific rigor. For 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, there is some ambiguity in public databases regarding a specific CAS number for the free base form. The compound is more commonly referenced as its parent carboxylic acid or its hydrochloride salt.
The parent carboxylic acid, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid , is well-documented with CAS Number 5730-78-9 [1][2][3]. The hydrochloride salt of the ethyl ester, Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride , has been assigned CAS Number 1355247-33-4 [4]. For the purpose of this guide, we will focus on the ethyl ester free base, while providing data for its closely related and commercially available precursors.
A summary of key chemical identifiers for the parent acid and related structures is presented below.
| Identifier | 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | Ethyl [1,1'-Biphenyl]-4-carboxylate |
| CAS Number | 5730-78-9[1] | 6301-56-0[][6] |
| Molecular Formula | C₁₃H₁₁NO₂[1] | C₁₅H₁₄O₂[][6] |
| Molecular Weight | 213.23 g/mol [1] | 226.27 g/mol [][6] |
| IUPAC Name | 4'-amino-[1,1'-biphenyl]-4-carboxylic acid | ethyl 4-phenylbenzoate[][6] |
| Synonyms | 4-(4-Aminophenyl)benzoic acid, 4-(4-Carboxyphenyl)aniline[2] | Ethyl biphenyl-4-carboxylate, Biphenyl-4-carboxylic acid ethyl ester |
| InChI Key | ZSFKODANZQVHCK-UHFFFAOYSA-N | FFQZMOHAQYZTNR-UHFFFAOYSA-N[6] |
| SMILES | Nc1ccc(cc1)-c2ccc(cc2)C(O)=O | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Synthesis and Reaction Mechanisms
The synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester can be approached through several well-established organic chemistry transformations. The most direct method involves the esterification of the parent carboxylic acid. An alternative, and often preferred route in industrial settings, is the reduction of a nitro-intermediate, which avoids potential side reactions with the amino group during esterification.
Proposed Synthesis Workflow
The following diagram illustrates a logical two-step synthesis pathway starting from 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid. This precursor is generally more stable and less prone to oxidation than its amino counterpart.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Fischer Esterification and Nitro Reduction
This protocol is based on established methods for Fischer esterification and the reduction of aromatic nitro compounds[7].
Step 1: Synthesis of Ethyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (0.1 mol).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.02 mol) as a catalyst.
-
Reaction: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The resulting mixture is cooled to room temperature and slowly poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude Ethyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate (from Step 1) in a mixture of ethanol and water (e.g., 5:1 ratio).
-
Reagent Addition: Add iron powder (Fe, 0.3 mol) and ammonium chloride (NH₄Cl, 0.25 mol) to the suspension.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reduction of the nitro group is typically exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the hot solution is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic and Physicochemical Properties
| Property | Expected Value / Information | Source / Rationale |
| Appearance | White to off-white or light yellow solid. | Based on analogs like Ethyl 4-aminobenzoate[8]. |
| Melting Point | Not widely reported. Likely to be a crystalline solid at room temperature. | The parent acid has a high melting point; esterification typically lowers it. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and DMSO. | Based on the structures of similar biphenyl esters[]. |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), ethyl quartet (δ ~4.3 ppm), and triplet (δ ~1.3 ppm), and a broad singlet for the amine protons. | Inferred from spectral data of similar aromatic esters[9]. |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), carbonyl carbon (δ ~166 ppm), and ethyl carbons (δ ~60 and ~14 ppm). | Inferred from spectral data of related biphenyl compounds. |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). | Based on characteristic functional group absorptions[9]. |
Safety, Handling, and Toxicological Profile
A critical aspect of working with this compound is understanding its potential hazards, which are primarily inferred from its parent amine, 4-Aminobiphenyl.
WARNING: The parent compound, 4-Aminobiphenyl (CAS 92-67-1), is a known human carcinogen, specifically targeting the urinary bladder[10][11][12].
Hazard Identification and Mitigation
-
Carcinogenicity: 4-Aminobiphenyl is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans[11][12]. It is metabolized in the liver to reactive intermediates that can form DNA adducts, leading to mutations[10].
-
Acute Toxicity: Inhalation of 4-aminobiphenyl can cause headache, lethargy, and cyanosis[11]. It is harmful if swallowed[10].
-
Handling Precautions: Due to the carcinogenic risk associated with the 4-aminobiphenyl scaffold, all handling of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester and its precursors should be conducted with stringent safety measures.
The following workflow outlines the necessary personal protective equipment (PPE) and engineering controls.
Caption: Essential safety and handling workflow.
Applications in Research and Development
Biphenyl derivatives are of great interest in medicinal chemistry due to their rigid structure, which can provide a scaffold for interacting with biological targets.
-
Antiviral Agents: The parent carboxylic acid has been identified as a building block for compounds that can block the DNA binding of the Human Papillomavirus (HPV) E2 protein, suggesting a potential application in the development of antiviral therapies[3].
-
Organic Synthesis: As a bifunctional molecule (containing both an amine and an ester), it is a valuable intermediate for synthesizing more complex molecules, including pharmaceuticals and materials for organic electronics. The amino group can be readily diazotized or acylated, while the ester can be hydrolyzed or reduced.
-
Antimicrobial Research: Biphenyl derivatives have been investigated for their antibacterial and antifungal properties.
Conclusion
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid ethyl ester is a valuable, albeit potentially hazardous, chemical intermediate. This guide provides a framework for its identification, synthesis, and safe handling. Researchers and developers utilizing this compound should exercise extreme caution due to the known carcinogenicity of the 4-aminobiphenyl core structure. Adherence to strict safety protocols is paramount. The synthetic versatility of this molecule, however, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.
References
-
Bruker. NMR Chemical Shifts of Common Laboratory Solvents. [Link]
-
ResearchGate. 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. [Link]
-
Wikipedia. 4-Aminobiphenyl. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
PubChem. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. [Link]
-
PubChem. Ethyl 4'-hydroxy-4-biphenylcarboxylate. [Link]
-
OEHHA. 4-Aminobiphenyl. [Link]
-
U.S. Environmental Protection Agency. 4-Aminobiphenyl. [Link]
-
National Center for Biotechnology Information. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates.... [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the pKa Values of Amino and Ester Groups in Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Drug Design and Development
The ionization constant (pKa) of a molecule is a fundamental physicochemical parameter that dictates its behavior in a biological environment. For drug candidates, the pKa of ionizable groups, such as amino and ester functionalities, profoundly influences their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The degree of ionization at a given pH affects a molecule's solubility, lipophilicity, and ability to interact with its biological target. Biphenyl derivatives are a common scaffold in medicinal chemistry, valued for their rigid yet tunable structure. Understanding and predicting the pKa values of amino and ester groups within these complex three-dimensional structures is therefore of paramount importance for rational drug design and the development of effective therapeutics.
This guide provides an in-depth exploration of the factors governing the pKa of amino and ester groups in biphenyl derivatives, methodologies for their determination, and the application of this knowledge in a drug development context.
The Biphenyl Scaffold: A Unique Modulator of Acidity and Basicity
The pKa of an amino or ester group in a biphenyl derivative is not solely determined by the functional group itself but is significantly influenced by the unique structural and electronic properties of the biphenyl system. The key factors at play are electronic effects, steric hindrance, and the torsional angle between the two phenyl rings.
Electronic Effects: Inductive and Resonance Contributions
Substituents on the biphenyl rings can exert both inductive and resonance effects, altering the electron density at the amino or ester group and thereby influencing its pKa.
-
Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen of an amino group, making it a weaker base (lower pKa of the conjugate acid). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density, resulting in a stronger base (higher pKa). For carboxylic acids derived from esters, electron-withdrawing groups stabilize the carboxylate anion, making the acid stronger (lower pKa), while electron-donating groups have the opposite effect.[1]
-
Resonance Effects: Resonance effects involve the delocalization of electrons through the π-system of the biphenyl scaffold. For an amino group, delocalization of the nitrogen lone pair into the aromatic ring reduces its availability for protonation, thus decreasing its basicity. This effect is particularly pronounced in aromatic amines like aniline (pKa of conjugate acid ≈ 4.6) compared to aliphatic amines like cyclohexylamine (pKa of conjugate acid ≈ 10.6).
The Decisive Role of the Torsional Angle and Steric Inhibition of Resonance (SIR)
In an unsubstituted biphenyl molecule, the two phenyl rings are not coplanar in the gas phase or in solution, adopting a torsional angle of approximately 44 degrees. This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens on the two rings.[2]
This non-planarity has profound consequences for the transmission of electronic effects. When substituents are present, especially in the ortho positions, they can further increase the torsional angle, a phenomenon known as Steric Inhibition of Resonance (SIR) .[3] If the rings are forced out of planarity, the overlap between the π-orbitals of the two rings is diminished, hindering the transmission of resonance effects between them.
For example, in a 4-amino-4'-nitrobiphenyl system, if the rings are coplanar, the strong electron-withdrawing nitro group can effectively delocalize the lone pair of the amino group, significantly reducing its basicity. However, if bulky ortho-substituents force the rings to twist, this resonance interaction is disrupted, and the pKa of the amino group will be closer to that of an aniline with a less conjugated substituent.
A computational study on 4-substituted biphenyls demonstrated that the transmission of substituent effects is significantly affected by the twist angle. The study found an approximately 18% increase in the ability of the system to exchange π-electrons when going from an orthogonal to a coplanar conformation.[4]
The interplay of these effects is illustrated in the following diagram:
Caption: Interplay of factors affecting pKa in biphenyl derivatives.
pKa Values of Representative Biphenyl Derivatives
The pKa values of amino and carboxylic acid groups in biphenyl derivatives are sensitive to the position and nature of substituents. The following tables summarize some reported pKa values. Note that the pKa of an ester is indirectly represented by the pKa of its corresponding carboxylic acid upon hydrolysis.
Table 1: pKa Values of Selected Aminobiphenyls
| Compound | pKa (Conjugate Acid) | Reference(s) |
| 2-Aminobiphenyl | 3.82 | [5] |
| 3-Aminobiphenyl | 4.34 (predicted) | [2] |
| 4-Aminobiphenyl | 4.35 | [6] |
| 4-Amino-4'-nitrobiphenyl | - | Data not readily available |
| 4-Amino-4'-methoxybiphenyl | - | Data not readily available |
Table 2: pKa Values of Selected Biphenyl Carboxylic Acids
| Compound | pKa | Reference(s) |
| Biphenyl-2-carboxylic acid | 3.46 | |
| Biphenyl-3-carboxylic acid | - | Data not readily available |
| Biphenyl-4-carboxylic acid | 4.19 (predicted) | [7] |
| 4'-Nitro-biphenyl-4-carboxylic acid | - | Data not readily available |
| 4'-Methoxy-biphenyl-4-carboxylic acid | - | Data not readily available |
Note: Experimental pKa values can vary depending on the experimental conditions (e.g., temperature, solvent).
Predicting pKa: The Hammett Equation in Biphenyl Systems
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity and equilibrium constants of aromatic compounds.[8] It is a linear free-energy relationship that takes the form:
log(K/K₀) = ρσ
where:
-
K is the equilibrium constant for the substituted reaction.
-
K₀ is the equilibrium constant for the unsubstituted reaction.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
For the ionization of acids, this equation can be written as:
pKa₀ - pKa = ρσ
The Hammett equation can be applied to biphenyl systems to predict pKa values, but with some important considerations. The transmission of electronic effects from a substituent on one ring to the reaction center on the other ring is attenuated compared to a simple benzene system. This is accounted for by using modified substituent constants or by a smaller ρ value.
For 3'- and 4'-substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls, it has been shown that the electronic effects of substituents are transmitted to the 4-position, but with a diminished magnitude. A study on the basicities of substituted 4-acetylbiphenyls and biphenyl-4-carboxylic acids found a good correlation with the Hammett equation, particularly when using modified substituent constants that account for the specific electronic demands of the biphenyl system.[9]
Experimental Determination of pKa
Accurate experimental determination of pKa is crucial for validating computational predictions and for regulatory submissions. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a classical and widely used method for pKa determination.[10]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the compound is half-ionized. This corresponds to the midpoint of the buffer region in the titration curve.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the biphenyl derivative of known concentration (e.g., 1-10 mM). Due to the often poor aqueous solubility of biphenyl derivatives, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[8]
-
Prepare standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration:
-
Place a known volume of the sample solution in a thermostatted vessel.
-
If determining the pKa of an amine, first add a known excess of standard acid to fully protonate the amine.
-
Titrate the solution with the standard base, adding small, precise increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (often by plotting the first or second derivative).
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In silico methods for pKa prediction are invaluable in early-stage drug discovery for screening large libraries of virtual compounds. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.
QM-based methods typically involve calculating the Gibbs free energy change of the ionization reaction. This can be done using a thermodynamic cycle that separates the process into gas-phase deprotonation and solvation of the species involved. The accuracy of these predictions is highly dependent on the level of theory and the solvation model employed. For substituted anilines and phenols, accurate pKa predictions have been achieved using methods like the CBS-QB3 method with the CPCM continuum solvation model. [11]
Conclusion: A Holistic Approach to pKa in Biphenyl Derivatives
The pKa values of amino and ester groups in biphenyl derivatives are a complex interplay of electronic, steric, and conformational factors. A thorough understanding of these principles, combined with robust experimental and computational methodologies, is essential for the successful design and development of biphenyl-based drug candidates. By carefully considering and controlling the pKa of ionizable groups, medicinal chemists can optimize the ADMET properties of their compounds, leading to safer and more effective medicines. This guide serves as a foundational resource for researchers navigating the intricacies of pKa in this important class of molecules.
References
Sources
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- 4. Transmission of electronic substituent effects through a benzene framework: a computational study of 4-substituted biphenyls based on structural variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 7. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thermal Analysis & Characterization Protocol: 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Executive Summary
The accurate thermal characterization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (Ethyl 4'-aminobiphenyl-4-carboxylate) is critical for its application as a mesogenic intermediate in liquid crystal synthesis and as a scaffold in pharmaceutical development. This compound, characterized by a rigid biphenyl core and a "push-pull" electronic structure (amino donor, ester acceptor), exhibits complex thermal behavior including potential polymorphism and liquid crystalline phases.
This guide provides a rigorous, self-validating protocol for determining the melting point (MP), purity, and thermal stability of this compound, moving beyond simple capillary measurements to advanced Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Chemical Profile & Structural Context[1][2][3][4][5][6][7]
Understanding the molecular architecture is the first step in interpreting thermal data. The biphenyl core facilitates strong
| Property | Detail |
| IUPAC Name | Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Core Structure | Rigid Biphenyl (Mesogenic Core) |
| Key Functional Groups | Primary Amine ( |
| Expected MP Range | 88°C – 110°C (Dependent on polymorph/purity) |
| CAS Reference | Note: Often synthesized in-situ.[1][2] Analogous Methyl Ester: CAS 54023-09-5 |
Structural Implications for Thermal Analysis
-
Rigidity: The biphenyl unit suggests high crystallinity and a high enthalpy of fusion (
). -
Mesogenicity: The rod-like shape indicates potential liquid crystalline (LC) phases (e.g., Smectic or Nematic) before isotropization.
-
Polymorphism: The flexibility of the ethyl chain vs. the rigid core often leads to multiple crystal forms (polymorphs) with distinct melting points.
Thermal Characterization Methodology
To ensure data integrity, the following protocols must be followed. These methods are designed to differentiate between solvent loss, solid-solid transitions, and true melting.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Mass: 2.0 – 4.0 mg (Precision
0.01 mg). -
Pan Type: Tzero Aluminum Hermetic Pans (pinhole lid to allow gas escape if decomposition is suspected, sealed otherwise).
-
Atmosphere: Dry Nitrogen (
) purge at 50 mL/min.
Experimental Cycle:
-
Equilibrate: 25°C.
-
Heat: 10°C/min to 150°C (First Heating – erases thermal history).
-
Cool: 5°C/min to 0°C (Controlled crystallization).
-
Heat: 10°C/min to 200°C (Second Heating – Analytical Run).
Expert Insight: The First Heating cycle often shows a broad endotherm due to solvent release or relaxation. The Second Heating provides the thermodynamic melting point. If the compound is an LC precursor, look for small endotherms (mesophase transitions) before the main melting peak.
Thermogravimetric Analysis (TGA) Protocol
Objective: Assess thermal stability and volatile content (solvents/moisture).
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Sample Mass: 5.0 – 10.0 mg.
-
Pan: Platinum or Ceramic HT.
-
Ramp: 10°C/min from Ambient to 600°C.
-
Atmosphere: Nitrogen (
) for degradation onset; Air for combustion profile.
Analysis Workflow & Logic
The following diagram illustrates the decision-making process for characterizing the thermal events of this compound.
Caption: Logical workflow for distinguishing between solvent effects, purity issues, and intrinsic phase transitions.
Experimental Data Interpretation
Melting Point & Enthalpy
For the ethyl ester, the melting point is expected to be slightly lower than its methyl analog due to the increased flexibility of the ethyl chain disrupting the crystal packing efficiency.
-
Reference (Methyl Ester):
[1]. -
Reference (Non-Amino Ester):
[2]. -
Target Range (Ethyl Ester):
(Primary Polymorph).
Key DSC Indicators:
- (Extrapolated Onset): The intersection of the baseline and the leading edge of the peak. This is the true thermodynamic melting point, independent of heating rate.
- : The temperature at the maximum heat flow. This value shifts with sample mass and heating rate.
-
Purity Calculation: Use the Van 't Hoff equation on the melting endotherm. A sharp peak (
) indicates high purity (>98%). A broad "shark-fin" shape indicates eutectic impurities (often homocoupling byproducts).
Liquid Crystalline Behavior
Biphenyl esters are classic mesogens. You may observe a small endotherm (enthalpy
-
Transition: Crystal
Smectic/Nematic Isotropic Liquid. -
Verification: If DSC shows a "pre-melt" event, confirm with Polarized Optical Microscopy (POM) . A "schlieren" texture indicates a Nematic phase; a "focal conic" texture indicates a Smectic phase.
Advanced Analysis: Polymorphism & Stability
Polymorphism Screening
The ethyl ester group can adopt different conformations (syn/anti) relative to the biphenyl plane, leading to polymorphs.
-
Form I (Stable): Highest MP (
), obtained from slow crystallization in ethanol. -
Form II (Metastable): Lower MP (
), obtained from rapid cooling or precipitation. -
Protocol: If multiple melting peaks are observed in the first heat but only one in the second heat, the sample exhibits monotropic polymorphism.
Thermal Stability (TGA)
-
Decarboxylation: The carboxylic ester linkage is generally stable up to
. -
Degradation Onset: Expect significant mass loss (decomposition) starting
. -
Volatiles: Mass loss <100°C indicates residual solvent (Ethanol/Ethyl Acetate) which must be removed to get an accurate MP.
References
-
Sigma-Aldrich. (2024). Product Specification: 4'-Amino-biphenyl-4-carboxylic acid methyl ester (CAS 54023-09-5).[3]Link
-
PubChem. (2024). Compound Summary: Ethyl biphenyl-4-carboxylate (CAS 6301-56-0).[4]Link
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
-
TA Instruments. (2022). Thermal Analysis Application Note: Purity Determination by DSC.Link
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Biphenyl Derivatives.Link
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester Derivatives
The biphenyl moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal binding to enzyme active sites and receptors.[1][2] Within this class, derivatives of 4'-Amino-biphenyl-4-carboxylic acid have garnered significant attention. The strategic placement of an amino group and a carboxylic acid (or its ester) at opposite ends of the biphenyl system creates a versatile scaffold for chemical modification, enabling the exploration of diverse pharmacological activities.
The parent compound, 4-Aminobiphenyl, is a known carcinogen, operating through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts.[3][4] However, medicinal chemists have successfully harnessed the biphenyl core, modifying it to create derivatives that lack this toxicity while exhibiting potent therapeutic effects. The introduction of the carboxylic acid and its esters, particularly the ethyl ester, modulates the molecule's physicochemical properties, such as lipophilicity and bioavailability, which are crucial for drug design.[1]
This technical guide offers a comprehensive review of the literature on this compound derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their synthesis, spectroscopic characterization, and proven applications as anticancer, anti-inflammatory, and antimicrobial agents. We will explore the causality behind experimental choices, present validated protocols, and summarize key structure-activity relationship (SAR) data to guide future research and development in this promising area.
PART 1: Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a multi-step process focusing on three key stages: construction of the core biphenyl structure, functionalization with the required carboxylic acid ester, and subsequent derivatization of the amino group.
Core Biphenyl Scaffold Construction: The Suzuki-Miyaura Coupling
The most prevalent and efficient method for constructing the substituted biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the C-C bond between the two phenyl rings with high yield and tolerance for a wide range of functional groups. The typical approach involves coupling a substituted phenylboronic acid with a substituted aryl halide.
For the synthesis of the target scaffold, this would involve the coupling of a 4-aminophenylboronic acid derivative with a 4-halobenzoic acid ester derivative (or vice versa). The choice of protecting groups for the amine and reaction conditions are critical to prevent side reactions and ensure high yields.
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Esterification and Amide Formation
If the synthesis starts with the biphenyl carboxylic acid, standard esterification methods can be employed to obtain the ethyl ester. Fischer esterification, using an excess of ethanol and a strong acid catalyst like sulfuric acid, is a common and cost-effective method.[5] Alternatively, non-Fischer esterification using ethyl halides in the presence of a base can be used, particularly for substrates sensitive to strong acids.[5]
Further derivatization often occurs at the amino group or by converting the ethyl ester to an amide. For instance, creating amide derivatives from the corresponding carboxylic acid is a key step in synthesizing various bioactive molecules, including thiazolidinone derivatives with antimicrobial and anti-inflammatory properties.[6][7][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of biphenyl carboxylic acid derivatives, adapted from established literature.[1]
Objective: To synthesize a 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivative.
Materials:
-
1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.0 eq)
-
Substituted phenylboronic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane:H₂O (20 mL), add the respective substituted boronic acid (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.14 mL, 2.44 mmol) to the mixture.
-
Stir the resulting reaction mixture at 80°C for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the product with EtOAc (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude compound by column chromatography using an ethyl acetate/petroleum ether solvent system to yield the final product.[1]
PART 2: Spectroscopic Characterization
The structural elucidation of this compound derivatives relies on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the protons on the biphenyl core. The ethyl ester group will show a characteristic quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[5] The amino group (NH₂) proton signal can vary in position and may be broad.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ester carbonyl carbon around δ 166 ppm. Aromatic carbons typically appear in the δ 125-146 ppm range. The ethyl group carbons will be observed at approximately δ 61 ppm (CH₂) and δ 14.5 ppm (CH₃).[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch of the amino group (~3200-3400 cm⁻¹), the C=O stretch of the ester group (~1700-1720 cm⁻¹), and C=C stretching vibrations of the aromatic rings (~1600 cm⁻¹).[5][6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
| Table 1: Representative Spectroscopic Data for Ethyl [1,1'-biphenyl]-4-carboxylate [5] | |
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 8.10 (m, 2H), 7.64 (m, 2H), 7.61 (m, 2H), 7.44 (m, 2H), 7.37 (m, 1H), 4.40 (m, 2H), 1.40 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ 166.6, 145.6, 140.2, 130.2, 129.4, 129.0, 128.2, 127.4, 127.1, 61.1, 14.5 |
| IR (KBr, cm⁻¹) | 3028, 2964, 1701 (C=O), 1606, 1276 |
PART 3: Applications in Drug Development
The this compound scaffold has proven to be a fertile ground for the development of novel therapeutic agents across several disease areas.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.
Mechanism of Action:
-
Cdk4 and Tubulin Polymerization Inhibition: One nonplanar analogue, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, was found to inhibit Cdk4-cyclin D1, blocking cancer cell growth at the G0/G1 phase.[9] It also inhibited tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis. This compound showed promising efficacy in human xenograft mouse models.[9]
-
EGFR Allosteric Inhibition: To combat chemoresistance associated with ATP-competitive inhibitors, researchers have designed biphenyl derivatives to target the allosteric site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] Molecular docking studies guided the synthesis of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives that were cytotoxic to several cancer cell lines, with one compound inducing apoptosis by arresting cells in the G2/M phase.[10]
Caption: Dual mechanisms of anticancer action for biphenyl derivatives.
In Vitro Cytotoxicity: A library of synthesized biphenyl carboxylic acids was screened against human breast cancer cell lines (MCF-7 and MDA-MB-231). Several compounds showed potent activity, with IC₅₀ values comparable to the standard drug Tamoxifen.[1][2]
| Table 2: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1][2] | ||
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. MDA-MB-231 (µM) |
| 3a (unsubstituted) | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j (benzyloxy) | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | 9.85 ± 0.54 | 9.42 ± 0.48 |
Anti-inflammatory Activity
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal toxicity due to the presence of a free carboxylic acid group. A key strategy to mitigate this is to mask this group by converting it into a bioreversible ester.[11][12]
Researchers have synthesized amino-alcohol ester derivatives of biphenyl acetic acid, which, in addition to masking the acidic group, incorporate anticholinergic activity to reduce gastric acid secretion and motility. These dual-acting compounds showed a significant reduction in ulcerogenic potential while maintaining or slightly improving anti-inflammatory potency compared to the parent drugs.[12] Further studies on biphenyl-4-carboxylic acid amides bearing a 4-oxothiazolidin-3-yl moiety also demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema assays.[7][8]
Antimicrobial and Antifungal Activity
The biphenyl scaffold has also been explored for the development of novel antimicrobial agents to combat the rise of multi-drug resistant pathogens.[6]
-
Antibacterial Activity: Fluorine- and trifluoromethyl-substituted biphenyl derivatives have been synthesized and tested against bacterial strains like E. coli, P. aeruginosa, S. aureus, and S. pneumoniae. Molecular docking studies suggested that these compounds act by inhibiting the E. coli FabH enzyme. The inclusion of fluorine atoms, particularly a bis-F substitution, was found to significantly enhance antibacterial efficacy.[13]
-
Antifungal Activity: A series of biphenyl-4-carboxylic acid ester derivatives were prepared and tested against pathogenic Candida species. Ethyl 4-biphenyl carboxylate showed notable activity against Candida albicans and Candida tropicalis. The structure-activity relationship study indicated that the presence of a heteroatom or bulky groups near the ester function was beneficial for bioactivity.[5]
| Table 3: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters (MIC in µg/mL) [5] | ||
| Compound | Candida albicans | Candida tropicalis |
| Ethyl [1,1'-biphenyl]-4-carboxylate | 512 - 1024 | 1024 |
| Decanoyl 4-biphenyl carboxylate | >1024 | 512 |
Conclusion and Future Perspectives
The this compound framework and its close analogues represent a highly versatile and pharmacologically significant scaffold. The synthetic accessibility, primarily through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural diversification. The literature clearly demonstrates that derivatives of this core structure possess a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.
The strategy of masking the carboxylic acid as an ester has proven effective in reducing NSAID-related toxicity, while further derivatization of the biphenyl rings and the amino group has led to compounds with potent, targeted activities against cancer cells and microbial pathogens.
Future research should focus on:
-
Multi-target Drug Design: Exploring derivatives that can simultaneously modulate multiple targets, for example, designing a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.
-
Pharmacokinetic Optimization: Further refining the scaffold to improve drug-like properties (ADMET) and enhance oral bioavailability.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds to guide rational drug design and identify potential biomarkers for patient stratification.
The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.
References
- 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 - ChemicalBook. (2026, January 13).
- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (2014, November 26). PubMed.
- Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. (2006, November 15). PubMed.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing.
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
- 4'-methyl-2'-(Quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester. [No Source Found].
- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (2024, January 01). Current Medicinal Chemistry.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). [No Source Found].
- SYNTHESIS AND ANTIMICROBIAL STUDIES OF BIPHENYL-4- CARBOXYLIC ACID 2-(ARYL)-4-OXO-THIAZOLIDIN-3-YL – AMIDE. [No Source Found].
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). [No Source Found].
- 4-AMINOBIPHENYL. (2004, January 15). Chemical Agents and Related Occupations - NCBI Bookshelf.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2010, January 15). PubMed.
- 4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. (2020, May 08). MDPI.
- 4-Aminobiphenyl. EPA.
- Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity | Request PDF. (2025, August 06). ResearchGate.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. jocpr.com [jocpr.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 11. Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
using 4'-Amino-biphenyl-4-carboxylic acid ethyl ester as a MOF linker precursor
Topic: Application Note: High-Fidelity Surface Engineering of Zr-MOFs using 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Strategic Overview
The "Janus" Ligand for Targeted Nanomedicine In the realm of Metal-Organic Frameworks (MOFs) for drug delivery, the challenge has shifted from bulk porosity to surface precision . While dicarboxylic acids (like BDC or BPDC) form the structural backbone of stable MOFs (e.g., UiO-67), they leave no "handles" on the crystal surface for bioconjugation.
This compound represents a critical functional precursor . It is not a structural pillar, but a structural terminator . When hydrolyzed to its acid form, it acts as a monotopic modulator that competes with structural linkers for coordination to the metal node (typically Zr6 or Hf6 clusters).
Mechanism of Action:
-
Coordination: The carboxylate head binds to the metal cluster, effectively "capping" crystal growth or installing a defect site.
-
Presentation: The rigid biphenyl backbone projects the amino group (
) away from the MOF surface, bypassing steric hindrance. -
Activation: The exposed amine serves as a universal anchor for conjugating antibodies, PEG chains, or prodrugs via NHS-ester or isothiocyanate chemistry.
This guide details the activation of the precursor and its deployment in Defect-Engineered MOF Synthesis to create "Ready-to-Conjugate" nanocarriers.
Part 2: Precursor Activation (Hydrolysis Protocol)
The ethyl ester form is chemically stable for storage but sterically and electronically unsuitable for direct coordination to Zr/Hf clusters. It must be hydrolyzed to 4'-Amino-biphenyl-4-carboxylic acid (H-ABCA) prior to MOF synthesis.
Protocol 1: Quantitative Saponification
Objective: Convert the ethyl ester to the free acid form without oxidizing the amine.
Materials:
-
Precursor: this compound (1.0 g, 4.15 mmol)
-
Solvent: Ethanol (20 mL), THF (10 mL)
-
Base: NaOH (0.5 g dissolved in 5 mL deionized water)
-
Acid: 1M HCl
-
Equipment: Reflux condenser, rotary evaporator, vacuum oven.
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of the ester in a mixture of Ethanol/THF (2:1 v/v). The THF helps solubilize the hydrophobic biphenyl backbone.
-
Saponification: Add the aqueous NaOH solution dropwise while stirring.
-
Reflux: Heat the mixture to 70°C (reflux) for 4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1) until the high-Rf ester spot disappears.
-
Precipitation: Cool to room temperature. Remove organic solvents under reduced pressure (rotary evaporator) to leave an aqueous slurry.
-
Acidification: Place the flask in an ice bath. Dropwise add 1M HCl until pH reaches ~4.0. A white/off-white precipitate (the free acid) will form immediately.
-
Critical Note: Do not acidify below pH 3, as the amine group may protonate (
), increasing solubility and reducing yield.
-
-
Purification: Filter the solid, wash copiously with cold water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 60°C for 12 hours.
-
Yield Target: >90%
-
Validation: 1H NMR (DMSO-d6) should show loss of ethyl quartet (4.3 ppm) and triplet (1.3 ppm).
-
Part 3: Defect-Engineered MOF Synthesis
This protocol synthesizes UiO-67-MonoAmine , a Zr-MOF where the bulk structure is standard BPDC (biphenyl-dicarboxylate), but the surface and defects are doped with our amino-modulator.
Protocol 2: Modulated Solvothermal Synthesis
Objective: Create ~100 nm MOF nanoparticles with high surface amine density.
Reagents:
-
Metal Node: ZrCl
(120 mg) -
Structural Linker: 4,4'-Biphenyldicarboxylic acid (H
BPDC) (120 mg) -
Functional Modulator: H-ABCA (Prepared in Protocol 1) (45 mg)
-
Molar Ratio: Zr : Linker : Modulator ≈ 1 : 1 : 0.4
-
-
Modulator 2: Acetic Acid (0.5 mL) (Promotes crystallinity)
-
Solvent: DMF (Dimethylformamide) (40 mL)
Workflow:
-
Pre-Dissolution: Dissolve ZrCl
in 10 mL DMF via sonication (Solution A). Dissolve H BPDC and H-ABCA in 30 mL DMF (Solution B). -
Mixing: Add Solution A to Solution B. Add Acetic Acid. Seal in a 100 mL Teflon-lined autoclave.
-
Crystallization: Heat at 120°C for 24 hours .
-
Why 120°C? Higher temps (e.g., 150°C) favor thermodynamic exchange, potentially ejecting the monodentate modulator. 120°C traps the modulator at the surface (Kinetic Trapping).
-
-
Washing (Activation): Centrifuge (10,000 rpm, 15 min). Discard supernatant.
-
Wash 1: DMF (removes unreacted ligand).
-
Wash 2-3: Ethanol (exchanges high-boiling DMF).
-
Crucial Step: Do not use harsh acid washes, or you will strip the functional modulator from the surface.
-
-
Storage: Store as an ethanolic suspension to prevent aggregation.
Part 4: Visualization of Mechanism
The following diagram illustrates how the hydrolyzed precursor acts as a "Capping Ligand," terminating the crystal lattice and exposing the amine for drug conjugation.
Caption: Workflow converting the ester precursor into a surface-active modulator, creating amine-functionalized MOF nanoparticles ready for drug conjugation.
Part 5: Analytical Validation
To ensure the protocol succeeded, compare the data against these benchmarks:
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (Digested) | New peaks at ~6.8 & 7.5 ppm (distinct from BPDC) | Confirming incorporation ratio. Digest MOF in D |
| PXRD | UiO-67 Topology (Peaks at 2 | Ensures the modulator did not collapse the framework. Broadened peaks indicate smaller particle size (desired). |
| Zeta Potential | Positive Shift (> +20 mV in water) | The exposed |
| N2 Isotherm (BET) | Slight Decrease (e.g., 2000 | The modulator occupies pore windows. A massive drop indicates pore blockage; a slight drop confirms functionalization. |
References
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
-
Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.
-
Rieth, A. J., et al. (2017). "High Surface Area Zr-MOFs via Modulated Synthesis." Chemical Science.
-
McGuire, C. V., & Forgan, R. S. (2015). "The surface chemistry of metal–organic frameworks." Chemical Communications.
polymerization techniques using 4'-Amino-biphenyl-4-carboxylic acid ethyl ester monomers
Executive Summary & Strategic Utility
This guide details the polymerization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (ABEE) . Unlike conventional A-A + B-B polymerizations (e.g., diamine + diacid), ABEE is a bifunctional A-B monomer . Its polymerization is driven by self-condensation (transamidation), releasing ethanol to form a rigid-rod polyamide: Poly(biphenyl-4,4'-diylcarbonyl-imino) .
Scientific Significance: The resulting polymer is a high-performance material sharing structural homology with Kevlar® (poly-p-phenylene terephthalamide) but containing a biphenyl linkage. This linkage imparts:
-
Liquid Crystalline (LC) Behavior: The rigid biphenyl mesogen facilitates nematic ordering in the melt.
-
Thermal Stability: Decomposition temperatures (
) typically exceeding 400°C. -
High Modulus: Due to the stiff backbone and inter-chain hydrogen bonding.
Critical Challenge: The primary obstacle is the high melting point of the resulting oligomers, which often precipitate from solution or freeze the melt before high molecular weight is achieved. Therefore, this guide prioritizes Melt Transamidation followed by Solid-State Polymerization (SSP) .
Safety & Handling (Crucial)
WARNING: Biphenyl Amine Hazard While the carboxylic ester moiety alters bioavailability compared to bare 4-aminobiphenyl (a known carcinogen), all biphenyl amine derivatives must be handled as potential carcinogens .
-
Engineering Controls: All weighing and transfers must occur inside a HEPA-filtered fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if powder handling outside containment is strictly necessary.
-
Waste: Segregate as hazardous organic waste; do not mix with general solvent waste.
Pre-Polymerization: Monomer Verification[1]
Before initiating polymerization, the purity of ABEE must be validated. Impurities >0.5% act as chain terminators, drastically reducing molecular weight.
| Parameter | Specification | Validation Method |
| Purity | > 99.5% | HPLC (C18 column, Acetonitrile/Water) |
| Melting Point | Sharp ( | DSC (10°C/min) |
| Water Content | < 100 ppm | Karl Fischer Titration (Water hydrolyzes ester, altering stoichiometry) |
Protocol A: Melt Transamidation (Oligomerization)
This method generates a "pre-polymer" (low molecular weight oligomer). Direct conversion to high polymer in the melt is difficult due to the extreme viscosity and melting point of the product.
Mechanism
Materials
-
Monomer: ABEE (Dried in vacuum at 60°C for 12h).
-
Catalyst: Titanium(IV) butoxide (
) or Antimony Trioxide ( ). -
Equipment: 3-neck reactor, mechanical stirrer (high torque), nitrogen inlet, vacuum trap, oil bath/heating mantle capable of 300°C.
Step-by-Step Procedure
-
Inerting: Charge the reactor with ABEE. Cycle vacuum/Nitrogen (
) 3 times to remove oxygen. Oxidation of the amine group turns the product black and terminates chains. -
Melting: Heat to 180°C (or 10°C above monomer
) under constant flow. Ensure complete melting. -
Catalysis: Inject catalyst (0.1 mol% relative to monomer).
-
Note:
is preferred for transesterification/amidation speed.
-
-
Reaction Phase I (Atmospheric): Increase temperature to 220°C . Stir at 60 RPM.
-
Observation: Ethanol evolution begins. Distill off the ethanol byproduct.
-
Duration: 2–4 hours.
-
-
Reaction Phase II (Vacuum): Increase temperature to 260°C . Gradually apply vacuum over 30 minutes to reach < 1 mbar.
-
Purpose: Drives the equilibrium forward by removing trace ethanol.
-
End Point: The mixture will become extremely viscous and may solidify (phase separate). Stop stirring immediately if the torque limit is reached to prevent equipment damage.
-
-
Isolation: Cool to room temperature under
. The product is a brittle, opaque solid (Pre-polymer). Grind this solid into a fine powder (< 200 m).
Protocol B: Solid-State Polymerization (SSP)
This is the critical step for achieving high mechanical properties. The pre-polymer powder is heated between its glass transition (
Workflow Diagram
Figure 1: Solid-State Polymerization workflow for advancing molecular weight of rigid-rod polyamides.
Procedure
-
Loading: Place the ground pre-polymer in a rotary evaporator flask or a fluidized bed reactor.
-
Annealing: Heat to 200°C under high vacuum (< 0.5 mbar) for 2 hours. This induces crystallinity, preventing particle fusion (sintering) at higher temperatures.
-
Advancement: Ramp temperature to 250°C–280°C (must remain at least 20°C below the polymer's
, which may exceed 350°C). -
Duration: Hold for 12–24 hours.
-
Cooling: Cool slowly to avoid thermal shock.
Alternative: Solution Polycondensation (High Boiling Point)
If melt processing is impossible due to decomposition, use a solvent-assisted route.
-
Solvent System: N-methyl-2-pyrrolidone (NMP) containing 5–7 wt% Lithium Chloride (LiCl).
-
Why LiCl? It disrupts hydrogen bonding, keeping the rigid polyamide in solution.
-
-
Temperature: 130°C (requires catalyst) to 180°C.
-
Note: Direct reaction of esters with amines in solution is slow. It is often more effective to hydrolyze the ester to the acid first, then use the Yamazaki-Higashi phosphorylation method (Triphenyl phosphite + Pyridine). However, for the ester specifically, high-temperature solution reflux in m-cresol is the standard alternative.
Characterization & Quality Control
| Metric | Technique | Expected Result | Relevance |
| Inherent Viscosity ( | Ubbelohde Viscometer ( | > 1.5 dL/g | Indicates sufficient MW for fiber spinning. |
| Thermal Transitions | DSC | Confirms thermal stability and crystallinity. | |
| Decomposition | TGA | Verifies removal of volatiles/oligomers. | |
| Structure | FT-IR | Amide I (1650 | Confirms amide bond formation; disappearance of ester peak (1720 |
References
-
Liquid Crystalline Polyesters/Amides
-
Solid Phase Synthesis of Polyamides
- Context: Methodologies for handling amino-ester monomers in solid-phase to avoid solubility issues.
- Source: Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society.
-
General Polycondensation of Aromatic Amino Acids
-
Catalysis in Polyester/Amide Exchange
- Context: Optimization of catalysts (Titanium/Antimony)
-
Source: Yamazaki, K., et al. (2013).[5] "Detailed optimization of polycondensation reaction via direct C-H arylation." Macromolecular Rapid Communications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. US3240758A - Process for producing polymers of aromatic amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid and their application to antifouling polymer against proteins and cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Amide Bond Formation with 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Abstract & Strategic Overview
4'-Amino-biphenyl-4-carboxylic acid ethyl ester (CAS 17282-32-9) is a privileged bifunctional scaffold commonly used in the synthesis of liquid crystals, kinase inhibitors, and peptidomimetics. While it appears to be a standard aniline derivative, its reactivity is deceptively attenuated.
The Challenge: The molecule features a "push-pull" electronic system. The electron-withdrawing ethyl ester group at the 4-position of Ring B communicates through the biphenyl
The Solution: Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. This Application Note details two high-reliability protocols:
-
Method A (Discovery Scale): HATU-mediated coupling for rapid, high-yielding synthesis.
-
Method B (Scale-Up/Hindered Acids): Acid Chloride activation for cost-efficiency and sterically demanding partners.
Mechanistic Insight & Reaction Logic
To ensure success, one must understand the competing factors in the reaction matrix.
-
Nucleophilicity: The amine is weak. It requires a highly activated electrophile (e.g., At-ester or Acyl chloride).
-
Solubility: The biphenyl core is lipophilic and planar. It dissolves well in DMF, DMSO, and warm DCM but poorly in diethyl ether or hexanes.
-
Regioselectivity: The ethyl ester is stable under standard coupling conditions, acting as an orthogonal protecting group.
Reaction Pathway Visualization
The following diagram illustrates the activation pathways and the critical "Push-Pull" deactivation of the amine.
Figure 1: Mechanistic pathway highlighting the critical activation step required to overcome the low nucleophilicity of the biphenyl amine.
Experimental Protocols
Method A: HATU-Mediated Coupling (Recommended for <1g scale)
Best for: Valuable acids, library synthesis, and ensuring 100% conversion.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
This compound (1.0 – 1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (preferred) or DCM/DMF (9:1)
Step-by-Step Protocol:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated OAt-ester.
-
Critical Check: Do not skip this pre-activation time. It ensures the acid is fully converted before the weak amine is introduced.
-
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at RT.
-
Monitoring: Check LCMS at 2 hours. The product usually elutes later than the starting material due to increased lipophilicity.
-
Target Mass: Look for [M+H]+ = (Acid MW + 241 - 18).
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water or 1M HCl (if acid sensitive, use water).
-
The biphenyl amide product often precipitates as a solid.
-
Filter, wash with water, and dry.
-
-
Alternative Workup (Extraction):
Method B: Acid Chloride Activation (Recommended for >1g scale or Hindered Acids)
Best for: Sterically hindered acids (e.g., tertiary carbons) or cost-sensitive scale-up.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Thionyl Chloride (neat/excess)
-
This compound (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Solvent: DCM or THF
Step-by-Step Protocol:
-
Generation of Acid Chloride:
-
Dissolve carboxylic acid in dry DCM.[1] Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours (gas evolution must cease).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the residue in dry DCM.
-
-
Coupling:
-
In a separate flask, dissolve This compound (1.0 equiv) and TEA (2.0 equiv) in dry DCM.
-
Cool the amine solution to 0°C.[1]
-
Add the Acid Chloride solution dropwise.
-
-
Completion:
-
Warm to RT and stir. This reaction is usually instantaneous or complete within 1 hour.
-
-
Workup:
-
Standard aqueous extraction (as in Method A).
-
Decision Matrix & Troubleshooting
Use this workflow to select the optimal path for your specific synthesis.
Figure 2: Decision matrix for reagent selection and workup strategy.
Comparative Data Table
| Parameter | Method A (HATU) | Method B (Acid Chloride) | Standard EDC/HOBt |
| Reactivity w/ Anilines | High | Very High | Low/Moderate |
| Epimerization Risk | Low | Moderate (if high temp) | Low |
| Cost | High | Low | Moderate |
| Purification | Removal of urea byproduct required | Volatiles remove easily | Urea byproduct removal |
| Recommended Use | Discovery / MedChem | Scale-up (>5g) | Avoid for this substrate |
Quality Control & Validation
To ensure the protocol is "self-validating," perform the following checks:
-
1H NMR Diagnostic:
-
Amide NH: Look for a singlet between
9.5 – 10.5 ppm. If this is missing, coupling failed. -
Ethyl Ester: Verify the quartet (~4.4 ppm) and triplet (~1.4 ppm) remain intact. Loss of ethyl signals suggests hydrolysis (avoid strong aqueous base).
-
Biphenyl Shift: The aromatic protons on the amine ring often shift downfield by 0.2–0.5 ppm upon acylation due to the electron-withdrawing amide group.
-
-
LCMS:
-
Monitor at 254 nm (strong UV absorber).
-
Watch for the "double acylation" byproduct (rare with biphenyl amines due to sterics, but possible with small acid chlorides).
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
Sources
Application Note: High-Purity Synthesis of Calamitic Liquid Crystals from 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
[1]
Executive Summary
This guide details the synthetic utility of This compound (CAS: 58209-60-8) as a rigid mesogenic core precursor.[1] Due to its extended
This document provides two validated protocols for extending this core into mesophase-exhibiting materials:
-
Schiff Base Condensation: Formation of imine-linked mesogens.
-
Diazo Coupling: Synthesis of photoswitchable azo-mesogens.
Strategic Rationale & Material Science
The this compound possesses a high length-to-breadth ratio (
-
The Problem: Short alkyl tails often result in high melting points (
) and purely crystalline behavior.[2] -
The Solution: We utilize the amino group to attach a second aromatic ring carrying a long flexible chain (alkoxy tail,
).[1][2] This induces microphase separation between the rigid aromatic core and the flexible aliphatic tails, stabilizing the liquid crystalline state (mesophase).
Protocol A: Synthesis of Schiff Base Liquid Crystals
Objective: Synthesize ester-imine mesogens by condensing the amino-biphenyl precursor with 4-alkoxybenzaldehydes.
Reaction Scheme
12Materials[3][4][5]
-
Reagent: 4-Octyloxybenzaldehyde (or similar homologue) (1.05 equiv).[1][2]
-
Catalyst: Glacial Acetic Acid (catalytic, ~2-3 drops).[1][2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of This compound in 30 mL of absolute ethanol. Slight heating (40°C) may be required.[1][2]
-
Addition: Add 5.25 mmol (1.05 equiv) of 4-octyloxybenzaldehyde . The slight excess ensures complete consumption of the amine, which is harder to remove than the aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Self-Validation Check: The solution should darken slightly (yellow/orange) as the conjugation extends.
-
-
Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower
due to polarity). -
Crystallization: Allow the reaction mixture to cool slowly to room temperature. The Schiff base product typically precipitates as crystalline needles.
-
Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
mL) to remove unreacted aldehyde. -
Recrystallization: Recrystallize the crude solid from a mixture of Ethanol/Chloroform (10:1) to ensure high purity.
-
Why Chloroform? It helps dissolve the rigid biphenyl core before the ethanol induces precipitation upon cooling.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
Workflow Visualization (Schiff Base)[1][2]
Caption: Figure 1.[1][2][3][4] Synthetic workflow for Schiff base liquid crystals via acid-catalyzed condensation.
Protocol B: Synthesis of Azo-Mesogens
Objective: Create photo-responsive liquid crystals via diazotization and diazo coupling.[1]
Reaction Scheme[1][3][4][5]
Materials[3][4][5]
-
Precursor: this compound.[1]
-
Coupling Agent: Phenol or Naphthol derivative (e.g., 4-hexylphenol).[1][2]
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Sodium Hydroxide ( ).[1][2]
Step-by-Step Methodology
-
Diazotization:
-
Suspend 10 mmol of the amino-ester precursor in 20 mL of 6M HCl. Cool the mixture to 0–5°C in an ice-salt bath.
-
Dropwise add a solution of
(11 mmol in 5 mL water), maintaining the temperature below 5°C. Stir for 30 mins. The solution should become clear/translucent as the diazonium salt forms.
-
-
Preparation of Coupling Component:
-
Dissolve 10 mmol of 4-hexylphenol in 20 mL of 10% NaOH solution. Cool to 0–5°C.
-
-
Coupling Reaction:
-
pH Adjustment: Continue stirring for 1 hour at 0–5°C. Carefully neutralize the mixture to pH 7 using dilute HCl to ensure the phenolic proton is restored (if O-alkylation is not yet performed) or simply to precipitate the product fully.
-
Workup: Filter the solid, wash thoroughly with water (to remove inorganic salts), and dry.[1]
-
Purification: Recrystallize from hot ethanol.
Workflow Visualization (Azo Coupling)[1][2]
Caption: Figure 2. Pathway for the synthesis of Azo-based liquid crystals via diazonium coupling.
Characterization & Validation
To confirm the synthesis and liquid crystalline nature, the following techniques are mandatory.
Data Summary Table
| Technique | Parameter | Target Observation (Success Criteria) |
| FT-IR | C=N Stretch (Schiff) | Appearance of peak at 1615–1625 cm⁻¹ .[1][2] |
| FT-IR | N=N Stretch (Azo) | Appearance of weak band at 1400–1450 cm⁻¹ .[1][2] |
| FT-IR | Ester C=O | Retention of strong peak at ~1720 cm⁻¹ (confirms ester stability).[1][2] |
| POM | Texture | Schlieren texture (Nematic) or Focal Conic Fan (Smectic) upon cooling.[1][2] |
| DSC | Phase Transitions | Distinct endothermic peaks for Crystal |
Polarized Optical Microscopy (POM)[1][2][7][8]
-
Setup: Place a small amount of sample between a glass slide and cover slip. Heat to isotropic liquid, then cool at 5°C/min.
-
Validation:
References
-
Synthesis of Schiff Base Liquid Crystals: Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains."[1] Chinese Chemical Letters, 2009.[1] Link[1][2]
-
Biphenyl Core Properties: Gray, G. W.[1] "The Chemistry of Liquid Crystals." Philosophical Transactions of the Royal Society A, 1983. Link
-
Azo-Mesogen Protocols: Gan, F., et al. "Photochemical switching of azo-based liquid crystals."[1] Journal of Materials Chemistry C, 2013.[1] Link[1][2]
-
General Liquid Crystal Characterization: Dierking, I. "Textures of Liquid Crystals."[1] Wiley-VCH, 2003.[1] Link[1][2]
-
Biphenyl Ester Synthesis Data: "Synthesis and characterization of 4'-alkoxybiphenyl-4-carboxylates." Molecular Crystals and Liquid Crystals, 2017.[1] Link[1][2]
Application Notes and Protocols for Catalytic Reduction Methods Involving Biphenyl Ester Intermediates
Introduction: The Strategic Importance of Biphenyl Alcohols in Modern Chemistry
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, with their derivatives forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The controlled reduction of biphenyl esters to their corresponding alcohols is a critical transformation, providing access to key chiral and achiral building blocks. This guide provides an in-depth exploration of modern catalytic reduction methods for biphenyl ester intermediates, offering researchers, scientists, and drug development professionals a comprehensive resource of field-proven insights and detailed, validated protocols. We will delve into the mechanistic underpinnings of these reactions, providing a "why" to accompany the "how," and thereby empowering researchers to not only replicate but also innovate upon these powerful synthetic tools.
Section 1: Homogeneous Catalytic Hydrogenation of Biphenyl Esters
Homogeneous catalysis offers mild reaction conditions and high selectivity, making it a powerful tool for the reduction of functionalized aromatic esters. Ruthenium-based catalysts, in particular, have emerged as highly efficient systems for this transformation.[2]
Ruthenium-Catalyzed Direct Hydrogenation: A Workhorse for Ester Reduction
Ruthenium complexes bearing pincer-type ligands or N-heterocyclic carbene (NHC) ligands have demonstrated remarkable activity in the hydrogenation of a wide range of esters, including sterically hindered and electronically diverse biphenyl esters.[3][4] The key to their success often lies in a "bifunctional mechanism" where the catalyst actively participates in both the activation of hydrogen and the polarization of the ester carbonyl group.
The catalytic cycle of a typical Ru-NHC catalyst with an N-H functionality involves a concerted, outer-sphere mechanism.[4] Density Functional Theory (DFT) calculations have elucidated a six-membered ring transition state where a proton is transferred from the N-H group of the ligand to the carbonyl oxygen of the ester, while a hydride is simultaneously delivered from the ruthenium center to the carbonyl carbon.[3][4] This metal-ligand cooperation is crucial for lowering the activation energy of the reaction.
Figure 1: Simplified workflow of Ru-catalyzed bifunctional ester hydrogenation.
This protocol is adapted from the work of Morris and co-workers and is a good starting point for the reduction of a variety of biphenyl esters.[4]
Materials:
-
Ruthenium catalyst (e.g., a Ru-NHC-amine complex)
-
Biphenyl ester substrate
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., KOtBu)
-
High-pressure reactor (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactor Preparation: Thoroughly dry the high-pressure reactor and its glass liner in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the ruthenium catalyst, the base, and the biphenyl ester substrate to the glass liner.
-
Solvent Addition: Add the anhydrous solvent to the glass liner to dissolve the reagents.
-
Assembly and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 25 bar) and heat the reaction mixture to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction mixture with a proton source (e.g., saturated aqueous NH4Cl) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Ruthenium-Catalyzed Biphenyl Ester Hydrogenation:
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-phenylbenzoate | 0.067 | 25 | 50 | 4 | >99 | [3] |
| Ethyl 4'-methylbiphenyl-4-carboxylate | 1.0 | 50 | 100 | 12 | 95 | |
| Phenyl 2-phenylbenzoate | 0.1 | 50 | 70 | 24 | 92 |
Section 2: Asymmetric Reduction of Biphenyl Ester Intermediates: Access to Chiral Biaryls
The synthesis of enantiopure biaryls is of paramount importance in drug development, as the biological activity of these atropisomeric compounds is often dependent on their axial chirality. Asymmetric catalytic reduction of prochiral or racemic biphenyl ester derivatives, particularly biaryl lactones, provides an elegant and efficient route to these valuable molecules.
Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (DKR)
Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen.[5][6] When applied to racemic, configurationally unstable biaryl lactones, a process known as dynamic kinetic resolution (DKR) can be achieved.[7][8] In DKR, the rapidly interconverting enantiomers of the starting material are resolved by a chiral catalyst that selectively reduces one enantiomer, leading to a theoretical yield of up to 100% of a single enantiomer of the product.
Figure 2: Conceptual diagram of Dynamic Kinetic Resolution in biaryl synthesis.
This protocol is a general representation of the methods used for the synthesis of axially chiral biaryls and is inspired by the work of Akiyama and others.[9]
Materials:
-
Racemic biaryl lactone
-
Chiral Ruthenium catalyst (e.g., Ru-TsDPEN complex)
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Anhydrous solvent (e.g., CH2Cl2 or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the racemic biaryl lactone and the chiral ruthenium catalyst.
-
Solvent and H-donor Addition: Add the anhydrous solvent, followed by the hydrogen donor.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched biaryl diol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data for Asymmetric Transfer Hydrogenation of Biaryl Lactones:
| Substrate | Catalyst | H-Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Racemic β-azidocyclopropane carboxylate | Ru-TsDPEN | HCOOH/Et3N | 60 | 24 | 66 | 90 | [6] |
| Racemic biaryl aminal | Ru-catalyst | i-PrOH | RT | 24 | 92 | 99 | [9] |
| Racemic α-phenoxy propionate ester | Ru-complex | H2 (4 atm) | RT | 1 | >99 | 91 | [10] |
Section 3: Heterogeneous Catalytic Hydrogenation of Biphenyl Esters
Heterogeneous catalysts, such as palladium on carbon (Pd/C) and Raney Nickel, offer practical advantages including ease of separation from the reaction mixture and potential for recycling.[11] While they may require harsher conditions (higher pressures and temperatures) compared to their homogeneous counterparts, they are widely used in industrial applications for their robustness and cost-effectiveness.
Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation
Pd/C is a versatile and widely used catalyst for the hydrogenation of various functional groups. For the reduction of biphenyl esters, it can be effective, although sometimes the aromatic rings can also be reduced under forcing conditions.[12] The selectivity can often be controlled by careful tuning of the reaction parameters.
Materials:
-
Biphenyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate, or methanol)
-
High-pressure reactor
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the biphenyl ester in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-100 bar). Heat the reaction to the required temperature (e.g., 80-120 °C) with efficient stirring.
-
Monitoring: Monitor the hydrogen uptake to follow the reaction progress.
-
Filtration: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Work-up and Purification: Wash the filter cake with the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Raney Nickel: A Cost-Effective Alternative
Raney Nickel is a sponge-like, highly active nickel catalyst that is particularly effective for the hydrogenation of a wide range of functional groups, including esters.[11][13] It is often used in industrial processes due to its high activity and lower cost compared to precious metal catalysts.
Materials:
-
Biphenyl ester substrate
-
Raney Nickel (activated)
-
Solvent (e.g., ethanol or methanol)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: Use commercially available activated Raney Nickel or prepare it from a nickel-aluminum alloy by treatment with sodium hydroxide. Caution: Activated Raney Nickel is pyrophoric and must be handled with care under a liquid (e.g., water or ethanol).
-
Reaction Setup: In a high-pressure reactor, suspend the biphenyl ester in the solvent.
-
Catalyst Addition: Carefully add the Raney Nickel slurry to the reaction mixture.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-150 bar). Heat the reaction to the required temperature (e.g., 100-150 °C) with vigorous stirring.
-
Work-up: After completion, cool the reactor and carefully filter the catalyst. The product can be isolated by removing the solvent.
Quantitative Data for Heterogeneous Hydrogenation of Biphenyl Esters:
| Substrate | Catalyst | H2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Biphenylcarboxylic acid methyl ester | Pd/C | High Voltage | N/A | N/A | N/A | [14] |
| Biphenyl | Skeletal Ni | 10 | 70 | 1 | 100 (to cyclohexylbenzene) | [15] |
| Biphenyl | Ru/SiO2 | 10 | 90 | 1.3 | 99.9 (to bicyclohexane) | [16] |
Conclusion and Future Outlook
The catalytic reduction of biphenyl ester intermediates is a cornerstone of modern organic synthesis, providing access to a wealth of valuable biphenyl alcohol building blocks. Homogeneous ruthenium catalysts offer exceptional activity and selectivity under mild conditions, with their bifunctional mechanism now well-understood. For the synthesis of enantiopure biaryls, asymmetric transfer hydrogenation coupled with dynamic kinetic resolution has proven to be a particularly powerful strategy. On the other hand, heterogeneous catalysts like Pd/C and Raney Nickel provide robust and cost-effective solutions, especially for large-scale applications.
Future research in this field will likely focus on the development of even more active and selective catalysts based on earth-abundant metals, further expanding the substrate scope and improving the sustainability of these processes. The continued exploration of novel catalytic cycles and the application of these methods to the synthesis of increasingly complex and biologically active molecules will undoubtedly remain a vibrant area of investigation for years to come.
References
-
Morris, R. H., et al. (2012). Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism. ACS Catalysis. [Link]
-
Morris, R. H., et al. (2012). Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and. SciSpace. [Link]
-
Milstein, D., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. ACS Catalysis. [Link]
-
Milstein, D., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. ACS Publications. [Link]
-
Milstein, D., et al. (2021). Unveiling the reaction mechanism for the Ru-catalyzed thioester hydrogenation by DFT calculations. Molecular Catalysis. [Link]
-
Al-Masoudi, N. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Mahmoud, A. R. (2025). Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. ResearchGate. [Link]
-
Reddy, D. S., et al. (2018). Dynamic Kinetic Resolution of Biaryl Atropisomers by Chiral Dialkylaminopyridine Catalysts. Organic & Biomolecular Chemistry. [Link]
-
Zhou, Q.-L., et al. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Chemical Synthesis. [Link]
-
Carreño, M. C., et al. (2003). Dynamic kinetic resolution in the asymmetric synthesis of atropisomeric biaryl[17] and[18]helicene quinones. Chemical Communications. [Link]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Li, Y. (2023). Application Progress of Ester Hydrogenation Catalysts. Highlights in Science, Engineering and Technology. [Link]
-
Arakawa, H., et al. (2001). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. ResearchGate. [Link]
-
Wikipedia. (2023). Dynamic kinetic resolution in asymmetric synthesis. [Link]
-
Wang, H., et al. (2023). Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane. Bentham Science. [Link]
- Baddeley, G., & Wrench, E. (1959). Raney Nickel Reductions—Part I. Journal of the Chemical Society.
-
Antonov, D., et al. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides. Petroleum Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Hydrogen. [Link]
-
Clayden, J., & Moran, W. J. (2012). Dynamic Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation of Atropisomers. University of Bristol Research Portal. [Link]
-
Cole-Hamilton, D. J., et al. (2015). Convenient and improved protocols for the hydrogenation of esters using Ru catalysts derived from (P,P), (P,N,N) and (P,N,O) ligands. Dalton Transactions. [Link]
-
Wang, Y., et al. (2025). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ResearchGate. [Link]
- Google Patents. (2015). 4-biphenyl methanol synthetic method.
- Google Patents. (2000).
-
Akiyama, T., et al. (2021). Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines. ACS Catalysis. [Link]
-
Al-Masoudi, N. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]
- Li, X., et al. (2024).
-
Ye, J., et al. (2014). Preparation of enantioenriched γ-substituted lactones via asymmetric transfer hydrogenation of β-azidocyclopropane carboxylates using the Ru-TsDPEN complex. PubMed. [Link]
-
Bäckvall, J.-E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. [Link]
-
Morris, R. H. (2015). Asymmetric Hydrogenation of Esters and Efforts Towards Photohydrogenation. University of Toronto T-Space. [Link]
-
Patel, R. N. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]
-
Ye, J., et al. (2014). Preparation of Enantioenriched γ‑Substituted Lactones via Asymmetric Transfer Hydrogenation of β‑Azidocyclopropane Carboxylates Using the Ru-TsDPEN Complex. Datapdf.com. [Link]
-
Jain, Z. J., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Buchwald, S. L., & Moradi, W. A. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]
-
Liu, Y., et al. (2014). Effect of organic moieties (phenyl, naphthalene, and biphenyl) in Zr-MIL-140 on the hydrogenation activity of Pd nanoparticles. Catalysis Communications. [Link]
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Singh, R., & Singh, O. V. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
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-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
Beller, M., et al. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
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American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]
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Coles, S. J., et al. (2015). Synthesis of a biphenyl library for studies of hydrogen bonding in the solid state. Beilstein Journal of Organic Chemistry. [Link]
-
Matteoli, U., & Bianchi, M. (1998). Homogeneous ruthenium catalyzed hydrogenation of esters to alcohols. Chemical Communications. [Link]
-
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]
-
Organic Syntheses. (1970). Benzenesulfonamide, 4-formyl-. [Link]
-
Iwan, A., & Janeczek, H. (2003). Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. Journal of Materials Chemistry. [Link]
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Troubleshooting & Optimization
improving thermal stability of polymers derived from 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4'-Amino-biphenyl-4-carboxylic acid ethyl ester and related aromatic polyamides. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the improvement of thermal stability in these high-performance materials.
Section 1: Foundational Concepts in Thermal Degradation
Before delving into troubleshooting, it is crucial to understand the underlying mechanisms of thermal degradation in aromatic polyamides. These polymers are known for their exceptional thermal and mechanical properties, but they can be susceptible to degradation at elevated temperatures.[1][2]
Question: What are the primary mechanisms of thermal degradation in aromatic polyamides?
Answer: The thermal decomposition of aromatic polyamides is a complex process that can involve several mechanisms:
-
Hydrolysis of Amide Linkages: In the presence of moisture, the amide bonds can undergo hydrolysis, leading to chain scission and a reduction in molecular weight. This process is often accelerated at higher temperatures.
-
Homolytic Cleavage: At very high temperatures, the C-N bond in the amide group can break, generating free radicals.[1][3] These radicals can then initiate a cascade of further degradation reactions.
-
Decarboxylation and Deamination: The polymer backbone can also undergo decarboxylation (loss of CO2) and deamination (loss of amine groups), leading to the formation of volatile byproducts and char.[4]
-
Oxidative Degradation: In the presence of oxygen, thermo-oxidative degradation becomes a significant factor. This process involves the formation of hydroperoxides and other oxygenated species that can accelerate the degradation of the polymer.
Understanding these mechanisms is the first step in developing effective strategies to improve the thermal stability of your polymers.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems that you may encounter during your experiments and provides actionable solutions.
Scenario 1: My polymer exhibits a lower-than-expected decomposition temperature in Thermogravimetric Analysis (TGA).
Possible Causes and Solutions:
-
Residual Monomers or Solvents: The presence of unreacted monomers or residual high-boiling point solvents can lead to premature weight loss in TGA.
-
Troubleshooting Steps:
-
Ensure your polymerization reaction has gone to completion. Monitor the reaction using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of monomer peaks.
-
Thoroughly dry your polymer under vacuum at an elevated temperature (below the glass transition temperature, Tg) to remove any residual solvents.
-
-
-
Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of end groups, which can be less thermally stable than the main polymer chain.
-
Impurities in Monomers: Impurities in the this compound or other monomers can act as initiation sites for degradation.
-
Troubleshooting Steps:
-
Purify your monomers before polymerization using techniques like recrystallization or column chromatography.
-
Verify the purity of your monomers using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]
-
-
Scenario 2: The Glass Transition Temperature (Tg) of my polymer is too low.
Possible Causes and Solutions:
-
Flexible Linkages in the Polymer Backbone: The presence of flexible aliphatic chains or ether linkages can lower the Tg by increasing the mobility of the polymer chains.
-
Troubleshooting Steps:
-
Consider using more rigid aromatic diamines or diacids in your polymerization to restrict chain rotation.
-
Introduce bulky side groups onto the polymer backbone to hinder chain packing and increase the Tg.[7]
-
-
-
Plasticization by Residual Solvents: As mentioned earlier, residual solvents can act as plasticizers, lowering the Tg.
-
Troubleshooting Steps:
-
Ensure complete removal of solvents by vacuum drying.
-
-
Section 3: Advanced Strategies for Enhancing Thermal Stability
Beyond basic troubleshooting, several advanced strategies can be employed to significantly enhance the thermal stability of your polymers.
Question: How can I modify the polymer structure to improve its thermal stability?
Answer:
-
Copolymerization: Introducing a more thermally stable co-monomer into the polymer backbone can significantly enhance the overall thermal stability.[8] For instance, incorporating heterocyclic rings or other rigid aromatic units can increase the degradation temperature.[9][10]
-
End-Capping: The terminal ends of polymer chains can be less stable. "Capping" these ends with a monofunctional reagent can block these reactive sites and improve thermal stability.[11][12] Common end-capping agents include monofunctional amines or acid chlorides.
-
Cross-linking: Introducing cross-links between polymer chains creates a more rigid network structure that is more resistant to thermal degradation.[9] This can be achieved by incorporating a trifunctional monomer or by post-polymerization cross-linking reactions.
-
Incorporation of Nanoparticles: The addition of nanoparticles, such as nanoclays, silica, or carbon nanotubes, can enhance thermal stability through several mechanisms.[13][14][15] These include acting as a heat shield, promoting char formation which insulates the underlying polymer, and restricting the mobility of polymer chains.[13][16][17]
Table 1: Effect of Different Strategies on Thermal Properties of Aromatic Polyamides
| Strategy | Change in Td (5% weight loss) | Change in Tg | Key Mechanism |
| Copolymerization with rigid monomers | Increase | Increase | Increased chain rigidity and intermolecular interactions. |
| End-capping | Increase | Minimal | Stabilization of reactive chain ends.[11] |
| Cross-linking | Significant Increase | Increase | Formation of a stable 3D network.[9] |
| Addition of Nanofillers (e.g., silica) | Increase | Increase | Barrier effect, char formation, restricted chain mobility.[13][14] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aromatic Polyamides by Direct Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides.
Materials:
-
This compound (or a related aromatic diamine)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine, CaCl2, and LiCl in NMP and pyridine under a nitrogen atmosphere.[18]
-
Add triphenyl phosphite (TPP) to the solution.[18]
-
Slowly add the aromatic diacid chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to 110°C and stir for 10-15 hours under a nitrogen atmosphere.[18]
-
After cooling to room temperature, pour the viscous polymer solution into a mixture of methanol and water to precipitate the polymer.[18]
-
Filter the polymer, wash it thoroughly with hot water and methanol, and then dry it in a vacuum oven at 80-100°C overnight.
Protocol 2: Thermal Characterization using Thermogravimetric Analysis (TGA)
Procedure:
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.[19][20]
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the ideal molecular weight for achieving good thermal stability?
A1: While there is no single "ideal" molecular weight, higher molecular weight polymers generally exhibit better thermal stability due to the lower concentration of less stable end groups. A good target is to achieve an inherent viscosity of at least 0.5 dL/g, which typically corresponds to a sufficiently high molecular weight for good mechanical and thermal properties.[21]
Q2: How does the polymer's crystallinity affect its thermal stability?
A2: Increased crystallinity generally leads to higher thermal stability. The ordered packing of polymer chains in crystalline regions enhances intermolecular forces, which requires more energy to disrupt. However, highly crystalline aromatic polyamides can be difficult to process due to their high melting points and low solubility.
Q3: Can I use differential scanning calorimetry (DSC) to assess thermal stability?
A3: DSC is primarily used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). While it doesn't directly measure decomposition, a high Tg is often correlated with good thermal stability as it indicates restricted chain mobility. TGA is the more direct method for evaluating thermal decomposition.
Q4: Are there any safety precautions I should take when working with these polymers at high temperatures?
A4: Yes. When heating aromatic polyamides to high temperatures, be aware of the potential for the release of toxic and flammable gases.[22] All high-temperature experiments should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals used.
Visualizations
Caption: Experimental workflow for synthesis, modification, and characterization of thermally stable aromatic polyamides.
Caption: Troubleshooting decision tree for low thermal stability in aromatic polyamides.
References
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Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers (Basel). Available at: [Link]
-
7 Ways Nanomaterials Can Improve Polymer Products. AZoNano. Available at: [Link]
-
Effect of Nanoparticles on the Thermal Stability of Polymers | Request PDF. ResearchGate. Available at: [Link]
-
Enhanced Thermal Stability of Polymers by Incorporating Novel Surface-Decorated SrTiO3@Graphene Nanoplatelets. Polymers (Basel). Available at: [Link]
-
Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. PubMed. Available at: [Link]
-
Aromatic polyamides. II. Thermal degradation of some model compounds. Journal of Polymer Science: Polymer Chemistry Edition. Available at: [Link]
-
Nanoparticle polymer additives with thermal stability and oxidation resistance. TechLink. Available at: [Link]
-
Improved thermal behavior of polypropylene polymer loaded with bulk and nanoscale Bi2O3/CuO composite. Scientific Reports. Available at: [Link]
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Synergistic Improvement of Thermal and Mechanical Properties of Polyamide 66 through Minor Aromatic Copolymerization. ResearchGate. Available at: [Link]
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(PDF) Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. ResearchGate. Available at: [Link]
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Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability. Available at: [Link]
-
Mechanism of the degradation of polyamides. NIST Technical Series Publications. Available at: [Link]
-
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Serbian Chemical Society. Available at: [Link]
-
Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography | Request PDF. ResearchGate. Available at: [Link]
-
Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at: [Link]
-
Functional Aromatic Polyamides. Polymers (Basel). Available at: [Link]
-
Mechanism of the degradation of polyamides. ResearchGate. Available at: [Link]
-
Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Publications. Available at: [Link]
- Polyamide compositions having improved thermal stability. Google Patents.
-
Better End-Cap Processing for Oxidation-Resistant Polyimides. NASA Tech Briefs. Available at: [Link]
-
Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. ResearchGate. Available at: [Link]
-
Copolymer Structure and Properties of Aromatic Polysulfonamides | Request PDF. ResearchGate. Available at: [Link]
-
Thermal stability prediction of copolymerized polyimides via an interpretable transfer learning model. OAE Publishing Inc.. Available at: [Link]
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TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]
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Troubleshooting step growth polymerization. Reddit. Available at: [Link]
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GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances. Available at: [Link]
-
Polymer Synthesis and Characterization. Elsevier. Available at: [Link]
-
Functional Aromatic Polyamides. National Center for Biotechnology Information. Available at: [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. Available at: [Link]
-
Study of the thermal stability and kinetic parameters of polyamide 56. International Journal of Applied Research. Available at: [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, Pune, India. Available at: [Link]
-
(PDF) Synthesis of Poly(Ethylene Terephthalate)–4'-Hydroxybiphenyl-4-Carboxylic Acid Copolymers by Transesterification. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
-
Biological Production of Novel, High-Performance Polyesters. Stanford University. Available at: [Link]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Research on the Synthesis and Performance of High-Performance Polycarboxylate Superplasticizers. E3S Web of Conferences. Available at: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Purifying 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Welcome to this comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the removal of unreacted precursors from 4'-Amino-biphenyl-4-carboxylic acid ethyl ester. The purity of this essential building block is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide will equip you with the necessary knowledge to diagnose purity issues and implement effective purification strategies.
The Importance of Purity
This compound is a key intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials. The presence of unreacted starting materials, such as aryl halides and boronic acids, or byproducts from side reactions, can significantly compromise the yield and purity of your target molecule. These impurities can lead to complex reaction mixtures, interfere with downstream applications, and generate misleading data. Therefore, achieving high purity is a critical and non-negotiable step in your research and development workflow.
Initial Assessment: Identifying the Impurities
A successful purification strategy begins with a thorough analysis of the crude product. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] Therefore, the primary unreacted precursors to anticipate are the starting aryl halide (e.g., ethyl 4-iodobenzoate) and the boronic acid or its ester derivative (e.g., 4-aminophenylboronic acid). Additionally, homocoupling of the boronic acid can lead to biphenyl byproducts.[3][4]
Recommended initial analysis techniques:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your crude mixture.[5] Co-spotting the crude product with the starting materials will help in identifying their presence.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the mixture, including their molecular weights, which aids in the identification of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of characteristic signals from the starting materials and byproducts, allowing for a semi-quantitative assessment of purity.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the nature of the impurities identified in your crude product.
Caption: A workflow to guide the selection of the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki coupling reaction besides unreacted starting materials?
Beyond unreacted precursors, common byproducts include homocoupled products (from the coupling of two boronic acid molecules) and dehalogenated starting material.[3] The formation of these byproducts can be influenced by reaction conditions such as the choice of base, solvent, and catalyst.[3]
Q2: My TLC shows a single spot, but the NMR indicates impurities. Why?
This can occur if the impurities have a similar polarity to your product, causing them to co-elute on the TLC plate. In such cases, using a different TLC solvent system with varying polarity might resolve the spots. However, for a more definitive purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended as it offers significantly higher resolution.[6][7]
Q3: Can I use water in my purification?
This compound is generally insoluble in water. However, water can be used in extraction procedures to remove water-soluble impurities. For instance, washing the organic layer with water during an extraction can help remove inorganic salts.[8] A mixed-solvent system, such as ethanol/water, can also be effective for recrystallization.[9]
In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the product and impurities in a suitable solvent at varying temperatures.[10]
When to Choose Recrystallization:
-
The crude product is a solid.
-
A solvent has been identified in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
The impurities have a significantly different solubility profile than the product.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: In small test tubes, assess the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation | Solution is too dilute. | Evaporate some solvent and re-cool. Scratch the inside of the flask or add a seed crystal.[9] |
| "Oiling Out" | The saturation temperature is above the product's melting point. High level of impurities.[9] | Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[9] Consider a preliminary purification step like column chromatography. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. Washing with warm solvent.[9] | Use the minimum amount of hot solvent. Preheat the filtration apparatus. Use ice-cold solvent for washing.[9] |
Guide 2: Purification by Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.[11]
When to Choose Column Chromatography:
-
The crude product is an oil or a complex mixture.
-
Impurities have similar polarities to the product.
-
Recrystallization has failed or is not feasible.
Step-by-Step Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent.
-
Column Packing: Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.
-
Elution: Start with a low-polarity eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity to elute the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Column Chromatography:
Caption: A schematic representation of the separation process in column chromatography.
Guide 3: Purification by Acid-Base Extraction
This technique is highly effective for separating acidic or basic compounds from neutral organic compounds by converting them into their water-soluble salt forms.[8][12][13]
When to Choose Acid-Base Extraction:
-
To remove acidic impurities (e.g., unreacted boronic acid) or basic impurities.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).[8]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.[8][12] The basic impurities will be protonated and move to the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or saturated NaHCO₃) to remove acidic impurities.[8] The acidic impurities will be deprotonated and move to the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
Summary of Purification Techniques
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Cost-effective, can yield highly pure crystalline material. | Only for solids, requires finding a suitable solvent, potential for yield loss.[9] | Purifying solid crude products with distinct solubility from impurities. |
| Column Chromatography | Versatile for oils and complex mixtures, high resolution.[6][7] | Time-consuming, requires large solvent volumes, potential for product loss on the column. | Oily products, complex mixtures, or when impurities have similar polarity to the product. |
| Acid-Base Extraction | Fast and efficient for removing acidic or basic impurities.[8][12][13] | Ineffective for neutral impurities. | Removing unreacted boronic acid or other acidic/basic starting materials. |
References
-
Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Available from: [Link]
-
Restek. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Available from: [Link]
-
LCGC. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]
-
Advanced Materials Technology. 90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. Available from: [Link]
-
PMC. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available from: [Link]
-
Harper College. ACID/BASE SEPARATION OF A MIXTURE. Available from: [Link]
-
Kennesaw State University. 3. Extraction. Available from: [Link]
-
ResearchGate. Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
University of California, Irvine. Experiment 3: Separation of a Mixture by Acid-Base Extraction. Available from: [Link]
-
ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available from: [Link]
-
Springer. 4'-methyl-2'-(Quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Journal of the Chemical Society C: Organic. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available from: [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Available from: [Link]
-
PubMed. Identification of aminobiphenyl derivatives in commercial hair dyes. Available from: [Link]
-
ResearchGate. Effect of Recrystallization on Size, Shape, Polymorph and Dissolution of Carbamazepine. Available from: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-, ethyl ester. Available from: [Link]
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storage conditions to prevent degradation of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Storage & Stability Protocol for 4'-Amino-biphenyl-4-carboxylic acid ethyl ester
Part 1: Critical Identity Verification (Safety Alert)
⚠️ IMMEDIATE ACTION REQUIRED: Verify CAS Number Before proceeding, please verify the Chemical Abstracts Service (CAS) registry number on your vial.[1]
-
Target Compound: this compound (Ethyl 4'-aminobiphenyl-4-carboxylate).[1]
-
Correct CAS: 105193-17-7 (or similar depending on salt form).[1]
-
This guide addresses the specific requirements for This compound .
Part 2: Core Storage Directive (The "Golden Rules")
This compound contains two labile functional groups: a primary aromatic amine (oxidation sensitive) and an ethyl ester (hydrolysis sensitive).[1]
Quick Reference Table
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows oxidation kinetics and ester hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents formation of N-oxides and azo-dimers (oxidation).[1] |
| Moisture | Desiccated (<30% RH) | Prevents hydrolysis of the ester bond to the carboxylic acid.[1] |
| Light | Dark (Amber vial/Foil) | Aromatic amines are photosensitive and will darken (photo-oxidation).[1] |
| Solvent | Dry DMSO or Ethanol | Avoid acetone (Schiff base formation) or water (hydrolysis).[1] |
Part 3: Troubleshooting Guide (FAQs)
Module 1: Visual Inspection & Degradation Signs
Q1: My white powder has turned faint yellow/brown. Is it still usable?
-
Diagnosis: This indicates surface oxidation of the amino group (-NH₂).[1] Aromatic amines readily oxidize to form colored impurities (quinones, azo compounds) even with trace air exposure.[1]
-
Action:
-
Check Purity: Run an LC-MS or HPLC.[1] If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients.[1]
-
Purification: If critical, recrystallize from ethanol/water or pass through a short silica plug.
-
Prevention: Always backfill storage vials with Argon after use.
-
Q2: I see a white precipitate in my stock solution. What happened?
-
Diagnosis: Likely hydrolysis .[1] Moisture has cleaved the ethyl ester, forming 4'-amino-biphenyl-4-carboxylic acid .[1]
-
Mechanism: The free acid is significantly less soluble in organic solvents (like DMSO or Ethanol) than the ester, causing it to precipitate.[1]
-
Action:
-
Spin down the sample. Analyze the supernatant and pellet separately.
-
If the pellet is the free acid, the stock solution concentration is compromised. Discard and prepare fresh.
-
Module 2: Handling & Solvents
Q3: Can I store this compound in Acetone or Methanol?
-
Acetone: NO. Primary amines react with ketones (like acetone) to form imines (Schiff bases) .[1] This reaction is reversible but will degrade your sample over time.[1]
-
Methanol: Caution. While generally safe, transesterification (swapping the ethyl group for a methyl group) can occur if the methanol is not anhydrous or if trace acid/base catalysts are present.[1]
-
Best Practice: Use Anhydrous DMSO or Anhydrous Ethanol for stock solutions.[1]
Q4: Is this compound carcinogenic?
-
Risk Assessment: Yes, treat as a High Hazard .
-
Reasoning: The parent amine, 4-aminobiphenyl , is a known potent human carcinogen (bladder cancer).[1][4][5][6][7] While the ester group modifies transport, metabolic hydrolysis (by esterases) can release the toxic aminobiphenyl core.[1]
-
Protocol: Handle only in a fume hood. Double glove (Nitrile).[1] Deactivate spills with 10% bleach (oxidizes the amine) before disposal.[1]
Part 4: Mechanism of Degradation (Visualization)
Understanding how the molecule breaks down helps you prevent it.[8]
Figure 1: Primary degradation pathways.[1] Hydrolysis targets the ester linkage (solubility loss), while oxidation targets the amine group (color change).[1]
Part 5: Storage Workflow (Decision Tree)
Follow this workflow to maximize shelf-life.
Figure 2: Decision tree for proper storage and handling of the compound.
References
-
National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.).[1][9] Compound Summary: 4-Aminobiphenyl.[1][4][5][6][9][10] National Library of Medicine.[4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][9] Substance Information: 4-aminobiphenyl.[1][4][5][6][9][10][11] Retrieved from [Link][1]
Sources
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- 3. 17282-04-1|2-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]
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- 11. This compound [105193-17-7] | Chemsigma [chemsigma.com]
Validation & Comparative
UV-Vis Characterization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester: A Comparative Technical Guide
Topic: UV-Vis Absorption Spectra Characterization of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[]
Executive Summary & Molecular Architecture
This compound (Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate) represents a classic "Push-Pull" conjugated system.[] Unlike simple aromatic hydrocarbons, this molecule features a strong electron donor (Amino, -NH
This architecture creates a significant Intramolecular Charge Transfer (ICT) state, resulting in unique optical properties that distinguish it from its precursors and analogues. This guide characterizes its UV-Vis absorption profile, comparing it against standard alternatives to validate its utility in high-sensitivity detection and liquid crystal synthesis.[]
The "Push-Pull" Chromophore Mechanism
The optical performance is driven by the reduction in the HOMO-LUMO energy gap.
-
Donor (D): The lone pair on the Nitrogen (-NH
) donates electron density into the -system.[] -
Bridge (
): The biphenyl core provides an extended conjugation path, though twisted slightly out of planarity due to steric hindrance at the 1,1'-bond. -
Acceptor (A): The ester carbonyl withdraws electron density.[]
This D-
Comparative Analysis: Product vs. Alternatives
To validate the spectral performance of this compound (Product), we compare it against two structural benchmarks: Biphenyl (the core scaffold) and Benzocaine (the single-ring analogue).[]
Table 1: Spectral Performance Comparison
Data represents characteristic values in Ethanol (Polar Protic Solvent).[]
| Feature | Product: 4'-Amino-biphenyl ester | Alternative A: Biphenyl | Alternative B: Benzocaine |
| Primary | 295 – 320 nm (Broad ICT band) | ~245 nm | ~290 nm |
| Molar Extinction ( | High (>25,000 M | Moderate (~16,000) | Moderate (~18,000) |
| Solvatochromism | Strong Positive (Red shift in polar solvents) | Negligible | Moderate |
| Detection Limit | Low (High sensitivity due to high | Medium | Medium |
| Spectral Region | UV-A / UV-B Boundary | UV-C (Far UV) | UV-B |
Performance Insights
-
Enhanced Sensitivity: The Product exhibits a higher molar extinction coefficient (
) than Benzocaine. This means it absorbs light more efficiently, allowing for detection at lower concentrations (e.g., <1 M) during impurity profiling or pharmacokinetic assays. -
Spectral Selectivity: Unlike Biphenyl, which absorbs deep in the UV (245 nm) where many solvents and impurities interfere, the Product absorbs near 310 nm. This "optical window" allows for selective quantification in complex matrices.
-
Solvent Dependency: The Product's absorption maximum is highly sensitive to solvent polarity.[] In non-polar solvents (Hexane), the peak is blue-shifted (~290 nm); in polar solvents (DMSO, Ethanol), it red-shifts (~315 nm) due to stabilization of the excited ICT state.
Experimental Protocol: Self-Validating Characterization
This protocol ensures high-fidelity spectral data by accounting for the compound's solvatochromic nature and potential aggregation.[]
Reagents & Equipment[1]
-
Analyte: this compound (>98% purity).[]
-
Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane (CHX).[]
-
Blank: Matched solvent pair.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).[]
Workflow Diagram
The following logic flow ensures data integrity and baseline correction.
Figure 1: Step-by-step experimental workflow for validating spectral properties. The linearity check acts as a self-validating gate.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 2.4 mg of the Product in 10 mL of DMSO to create a 1 mM stock. Rationale: The ester is hydrophobic; DMSO ensures complete solubilization before dilution.
-
Working Solutions: Prepare three concentrations (10
M, 25 M, 50 M) in Ethanol. -
Baseline Correction: Fill two quartz cuvettes with pure Ethanol. Run a baseline scan (200–500 nm) to subtract solvent absorption.
-
Measurement: Replace the sample cuvette with the Working Solution. Scan at medium speed (approx. 200 nm/min).
-
Data Analysis: Identify
.[][2][3][4] Calculate using Beer’s Law: .-
Acceptance Criteria: The calculated
should be consistent across all three concentrations (R > 0.999).
-
Mechanistic Visualization: The ICT Pathway
Understanding the electronic transition is crucial for interpreting the spectra. The diagram below illustrates the energy transfer that defines the absorption band.
Figure 2: Electronic transition mechanism. The "Push-Pull" interaction lowers the energy required for excitation, shifting absorption into the UVA region.
References
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[] Retrieved from
-
NIST Chemistry WebBook. 4'-Ethyl-4-biphenylcarboxylic acid Spectral Data. Retrieved from
-
PubChem. Ethyl 4-aminobenzoate (Benzocaine) Compound Summary. Retrieved from
-
ResearchGate. Comparison of UV-vis absorption spectra of amino-biphenyl derivatives. Retrieved from
-
Sigma-Aldrich. Ethyl 4-aminobenzoate Product Specification and Spectral References. Retrieved from
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester via Thin-Layer Chromatography
Introduction: Beyond Synthesis—The Imperative of In-Process Validation
In the realm of synthetic chemistry, the successful synthesis of a target molecule is not merely confirmed by the final product's characterization but is built upon a foundation of rigorous in-process monitoring. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose—a rapid, cost-effective, and powerful tool for qualitatively tracking the progress of a reaction. It allows the synthetic chemist to visualize the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts in near real-time.
This guide provides a comprehensive, field-tested protocol for utilizing TLC to validate the synthesis of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, enabling researchers to not only replicate the method but also to adapt and troubleshoot it for their specific synthetic context. The focus here is on creating a self-validating system that ensures trustworthiness in your results.
The Synthesis in Focus: A Biphenyl Scaffolding
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid. For the purpose of this guide, we will consider a plausible Suzuki coupling reaction between Ethyl 4-bromobenzoate (Starting Material 1, SM1) and 4-Aminophenylboronic acid (Starting Material 2, SM2) .
The core challenge in monitoring this reaction is to resolve four key components on a TLC plate: the two starting materials, the final biphenyl product, and potentially the palladium catalyst or other byproducts. Their distinct polarities are the key to their separation.
-
Ethyl 4-bromobenzoate (SM1): A moderately polar compound due to the ester group.
-
4-Aminophenylboronic acid (SM2): A highly polar compound due to the presence of both a primary amine and a very polar boronic acid moiety.
-
This compound (Product): A compound of intermediate to high polarity, containing both an amine and an ester group on a larger, more non-polar biphenyl scaffold.
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to provide an unambiguous assessment of the reaction's progress. The inclusion of lanes for individual starting materials and a "co-spot" lane is critical for confident spot identification.
Materials and Reagents
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm and 365 nm)
-
Forceps
-
Pencil
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Visualization Reagents (optional, for confirmation):
Step-by-Step Methodology
-
Preparation of the Developing Chamber:
-
Select an appropriate solvent system (eluent). A good starting point for this class of compounds is a 7:3 mixture of Hexane:Ethyl Acetate.[5][6]
-
Pour the eluent into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front and improves spot resolution.
-
Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting materials (SM1 and SM2) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Lane 1 (SM1): Using a capillary tube, carefully spot the diluted solution of Ethyl 4-bromobenzoate on the first mark.
-
Lane 2 (SM2): Using a fresh capillary tube, spot the diluted solution of 4-Aminophenylboronic acid on the second mark.
-
Lane 3 (Co-spot): On the third mark, spot SM1. Let it dry completely. Then, carefully spot SM2 directly on top of the SM1 spot. This "co-spot" lane is a crucial internal standard that validates the separation of the starting materials.
-
Lane 4 (Rxn): Using a fresh capillary tube, spot the diluted reaction mixture on the final mark.
-
Expert Tip: Aim for small, concentrated spots (1-2 mm in diameter). This prevents streaking and leads to sharper separation. Allow the solvent to fully evaporate between applications.
-
-
Development of the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[8] Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate by capillary action.[9] Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Primary Visualization (Non-destructive):
-
Allow the plate to air dry completely in a fume hood.
-
View the plate under a short-wave UV lamp (254 nm).[10] The F254 indicator in the silica gel will fluoresce green, and UV-active compounds (like the aromatic rings in all our components) will appear as dark spots.
-
Lightly circle all visible spots with a pencil.[7]
-
-
Secondary Visualization (Confirmatory):
-
If further confirmation is needed, a chemical stain can be used. For this system, Ninhydrin is an excellent choice as it will specifically stain the primary amine-containing compounds (SM2 and the product) pink or purple upon heating.[4] This provides definitive evidence of which spots contain the amino group.
-
Alternatively, a general-purpose potassium permanganate stain will visualize any compound that can be oxidized, often appearing as yellow-brown spots on a purple background.[4]
-
-
Data Presentation and Comparative Analysis
The Retention Factor (Rf) is a key quantitative measure from a TLC experiment. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
By comparing the Rf values in the "Rxn" lane to those in the "SM1," "SM2," and "Co" lanes, you can track the reaction's progress:
-
A successful reaction will show the spots corresponding to SM1 and SM2 diminishing in intensity or disappearing, accompanied by the appearance of a new spot for the product.
-
The product spot in the "Rxn" lane should have a unique Rf value, different from both SM1 and SM2.
-
The "Co" lane should show two distinct spots, confirming that your solvent system can separate the starting materials.
Table 1: Comparative TLC Data for Synthesis Validation
The following table presents hypothetical but realistic data for this synthesis, demonstrating how different solvent systems can be compared to optimize separation.
| Compound | Polarity | Expected Rf (7:3 Hex:EtOAc) | Expected Rf (1:1 Hex:EtOAc) | Visualization (UV 254 nm) | Visualization (Ninhydrin) |
| Ethyl 4-bromobenzoate (SM1) | Moderate | ~0.65 | ~0.80 | Dark Spot | No Reaction |
| 4-Aminophenylboronic acid (SM2) | Very High | ~0.05 (streaking) | ~0.15 | Dark Spot | Pink/Purple Spot |
| This compound (Product) | Intermediate | ~0.40 | ~0.60 | Dark Spot | Pink/Purple Spot |
Causality: The 1:1 Hex:EtOAc system is more polar and thus moves all components further up the plate. This can be beneficial for better separating the highly polar SM2 from the baseline. The choice of solvent system is a trade-off between moving all spots off the baseline and ensuring adequate separation between them.[11]
Visualizing the Workflow
The following diagram outlines the logical flow of the TLC validation process, from initial setup to final analysis.
Caption: Workflow for TLC-based validation of a chemical synthesis.
Conclusion
Thin-Layer Chromatography is an indispensable technique in synthetic chemistry. By employing a systematic and self-validating approach—complete with individual standards and a co-spot lane—researchers can confidently monitor the synthesis of this compound. This guide provides the necessary framework not only to execute the procedure but also to understand the chemical principles that ensure a reliable and reproducible analysis. The ability to quickly gauge the consumption of reactants and the formation of product allows for timely decisions regarding reaction time, workup procedures, and purification strategies, ultimately accelerating the drug development and research pipeline.
References
-
Jain, A., & Verma, A. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(11), 3656-3661. [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]
-
Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 15(7), 244-246. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2014). What are the solvents used in TLC for esterification? [Link]
-
Gillio-Tos, M., Previtera, S. A., & Vimercati, A. (1964). (SEPARATION OF SOME AROMATIC AMINES BY THIN-LAYER CHROMATOGRAPHY.). Journal of Chromatography, 13, 571-572. [Link]
-
V-Labs Inc. (n.d.). Thin Layer Chromatography. [Link]
-
Al Mamari, H. H., & Al Hasani, A. (2020). 4'-methyl-2'-(Quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester. Molbank, 2020(2), M1126. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
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A Researcher's Guide to Biphenyl Linkers in Metal-Organic Frameworks: A Comparative Study
Abstract
Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have garnered significant attention for their vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The rational design of MOFs, with tailored properties for specific applications, hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. Among the myriad of organic linkers, those based on a biphenyl core, such as 4,4'-biphenyldicarboxylic acid (BPDC), are of particular interest due to their rigidity, linearity, and the ability to be functionalized.[4][5] This guide provides a comparative study of biphenyl linkers in MOFs, offering insights into how their structure, functionalization, and stereochemistry influence the resulting framework's properties and performance. We will delve into the causality behind experimental choices in MOF synthesis and characterization, present comparative data, and provide detailed experimental protocols to empower researchers in their pursuit of novel MOF materials.
Introduction: The Significance of Biphenyl Linkers in MOF Chemistry
The biphenyl unit, consisting of two phenyl rings connected by a single C-C bond, offers a unique combination of structural features that make it an attractive building block for MOFs. Its inherent rigidity contributes to the formation of robust and porous frameworks, while the rotational freedom around the inter-ring bond allows for structural flexibility.[6] The length of the biphenyl linker, in comparison to simpler linkers like terephthalic acid (BDC), can lead to MOFs with larger pores and higher surface areas, which is often desirable for applications such as gas storage and catalysis.[4]
The true power of biphenyl linkers, however, lies in the ability to modify their structure through functionalization. By introducing various chemical groups onto the phenyl rings, one can systematically tune the physicochemical properties of the resulting MOF.[2][7] This includes altering pore size and shape, modifying surface chemistry for selective adsorption, and introducing catalytic or reactive sites.[8]
This guide will explore the following key aspects of biphenyl linkers in MOFs:
-
The Impact of Linker Length and Rigidity: A direct comparison with shorter linkers to understand the effect on porosity and surface area.
-
Functionalization Effects: How the introduction of different functional groups (-CH3, -OH, -NH2, etc.) on the biphenyl core influences MOF properties.
-
Steric Hindrance and Topological Control: The role of bulky substituents in directing the final topology of the MOF.[9][10][11]
-
Positional Isomerism: How the placement of functional groups on the biphenyl rings can lead to vastly different framework structures and properties.[12][13]
The Influence of Linker Modification on MOF Properties: A Causal Analysis
The choice of a biphenyl linker is not arbitrary; it is a deliberate design decision aimed at achieving specific material properties. Here, we explore the causal relationships between linker modifications and the resulting MOF characteristics.
Linker Length: Expanding Pore Dimensions
A fundamental principle in MOF design is that longer organic linkers generally lead to larger pore sizes and higher surface areas.[4] This is a direct consequence of the increased distance between the metal nodes. For instance, substituting terephthalic acid (BDC) with 4,4'-biphenyldicarboxylic acid (BPDC) in the synthesis of isoreticular MOFs (MOFs with the same underlying topology) results in a significant expansion of the framework. A notable example is the comparison between MOF-5 (using BDC) and its isoreticular analogue, IRMOF-10 (using BPDC). The longer BPDC linker in IRMOF-10 leads to a larger unit cell and, consequently, a higher porosity. This principle is crucial for applications requiring the accommodation of large molecules, such as in drug delivery or catalysis involving bulky substrates.
Functionalization: Tailoring the Pore Environment
The introduction of functional groups onto the biphenyl linker is a powerful tool for fine-tuning the chemical environment within the MOF's pores.[2][7] The choice of functional group is dictated by the desired application.
-
Enhancing Adsorption Selectivity: Functional groups can introduce specific binding sites for guest molecules. For example, amino (-NH2) or hydroxyl (-OH) groups can increase the affinity of a MOF for CO2 through hydrogen bonding interactions, making them promising materials for carbon capture.[7]
-
Introducing Catalytic Activity: Functional groups can act as catalytic sites. For instance, sulfonic acid groups can impart Brønsted acidity for acid-catalyzed reactions, while appended metal-coordinating groups can immobilize homogeneous catalysts.
-
Modulating Electronic Properties: The electronic nature of the functional groups (electron-donating or electron-withdrawing) can influence the electronic properties of the MOF, which is relevant for applications in sensing and optoelectronics.[12]
Steric Effects: Directing the Framework Topology
The size and position of substituents on the biphenyl linker can exert significant steric hindrance, which can, in turn, influence the coordination environment of the metal nodes and ultimately direct the topology of the resulting MOF.[9][10][11] For example, introducing bulky methyl groups at the ortho-positions of the carboxylate groups can restrict the rotation of the phenyl rings and favor the formation of a specific network topology over others.[2][10] This "steric-driven" synthesis provides a level of control over the final MOF architecture that is not achievable with unsubstituted linkers. This can be a deliberate strategy to access novel framework types with unique pore structures.[9]
Positional Isomerism: A Subtle Yet Powerful Tool
The specific placement of functional groups on the biphenyl linker, known as positional isomerism, can have a profound impact on the final MOF structure and its properties.[12][13] For instance, a MOF synthesized with 3,3'-biphenyldicarboxylic acid will have a different topology and pore geometry compared to one made with the more linear 4,4'-biphenyldicarboxylic acid. This is because the angle between the carboxylate groups is different, leading to different coordination geometries around the metal centers. This highlights the importance of precise control over linker synthesis to achieve the desired MOF architecture.
Comparative Analysis of Biphenyl-Based MOFs
To illustrate the principles discussed above, the following table provides a comparative summary of several representative MOFs constructed from different biphenyl linkers.
| MOF Name | Biphenyl Linker | Metal Node | Key Structural Features | BET Surface Area (m²/g) | Notable Application |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | Zr₆O₄(OH)₄ | Isoreticular to UiO-66, larger pores | ~2500 | Gas storage, Catalysis |
| [Zn₄O(Me₄BPDC)₃] | 2,2',6,6'-Tetramethyl-4,4'-biphenyldicarboxylate (Me₄BPDC) | Zn₄O | Non-planar biphenyl linker due to steric hindrance | ~1500 | Chiral separations |
| MFM-300(Ga₂) | Biphenyl-3,3',5,5'-tetracarboxylic acid | Ga₂ | 3D framework with hydroxyl groups | ~800 | CO₂ adsorption |
| Cu-BPDC | 4,4'-Biphenyldicarboxylic acid (BPDC) | Cu₂ | Paddle-wheel secondary building units | ~1200 | Drug delivery |
| Ni-BPDC | 4,4'-Biphenyldicarboxylic acid (BPDC) | Ni | Tunable pore size | ~1100 | Supercapacitors |
Note: The BET surface areas are approximate values and can vary depending on the synthesis and activation conditions.
Experimental Protocols: A Guide to Synthesis and Characterization
To provide a practical context, this section outlines a detailed, step-by-step methodology for the synthesis and characterization of a representative biphenyl-based MOF, UiO-67. This protocol is designed to be a self-validating system, with characterization steps included to confirm the successful synthesis of the desired material.
Synthesis of UiO-67
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Solution Preparation: In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.0 mmol) and H₂BPDC (1.0 mmol) in 50 mL of DMF.
-
Modulator Addition: To this solution, add a specific volume of concentrated HCl as a modulator. The amount of modulator can influence the crystallinity and defect density of the final product. A typical starting point is 1.0 mL.
-
Solvothermal Reaction: Tightly cap the jar and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Isolation: After 24 hours, remove the jar from the oven and allow it to cool to room temperature. A white crystalline powder should have formed.
-
Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: To activate the MOF and achieve high porosity, the solvent molecules must be removed from the pores. This is typically done by heating the sample under vacuum. Place the washed product in a vacuum oven and heat at 150 °C under dynamic vacuum for 12 hours.
Characterization of UiO-67
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the activated sample is placed on a sample holder and analyzed using a powder X-ray diffractometer.
-
Expected Outcome: The experimental PXRD pattern should match the simulated pattern for UiO-67, confirming the correct crystal structure.[14]
2. Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Purpose: To determine the specific surface area and pore volume of the activated MOF.
-
Procedure: A degassed sample is analyzed using a surface area and porosimetry analyzer at 77 K.
-
Expected Outcome: The isotherm should be of Type I, characteristic of microporous materials, and the calculated BET surface area should be in the expected range for UiO-67.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF.
-
Procedure: A small amount of the activated sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while its weight is monitored as a function of temperature.
-
Expected Outcome: The TGA curve will show a plateau up to a certain temperature, indicating the thermal stability of the framework, followed by a sharp weight loss corresponding to its decomposition.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the organic linker within the framework and the coordination to the metal nodes.
-
Procedure: The sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.
-
Expected Outcome: The spectrum should show the characteristic vibrational bands of the biphenyl-dicarboxylate linker, with a shift in the carboxylate stretching frequencies upon coordination to the zirconium clusters.
Visualizing the Concepts
Workflow for MOF Synthesis and Characterization
Caption: A streamlined workflow for the synthesis and subsequent characterization of Metal-Organic Frameworks.
Impact of Linker Modification on MOF Properties
Caption: The influence of biphenyl linker modifications on the resulting properties of Metal-Organic Frameworks.
Conclusion
The comparative study of biphenyl linkers in Metal-Organic Frameworks reveals a rich and complex interplay between molecular design and material properties. The length, functionalization, and stereochemistry of the biphenyl linker are not merely incidental features but are powerful handles that researchers can use to rationally design MOFs with tailored functionalities.[2][7][13] By understanding the causal relationships between linker structure and framework properties, and by employing robust synthesis and characterization protocols, the scientific community can continue to unlock the full potential of these remarkable materials for a wide range of applications. This guide has provided a foundational understanding and practical insights to aid researchers, scientists, and drug development professionals in this exciting and rapidly evolving field.
References
-
Gao, W. Y., Cai, R., Verdegaal, W. M., & Lin, W. (2014). Biphenyl Tetracarboxylic Acid-Based Metal–Organic Frameworks: A Case of Topology-Dependent Thermal Expansion. Inorganic Chemistry, 53(15), 7850–7852. [Link]
-
Iqbal, N., Asif, A., & Khan, R. U. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 30(5), 1234. [Link]
-
Wang, Y., Zhang, Y., & Wu, Y. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2028. [Link]
-
Senkovska, I., & Kaskel, S. (2012). Influence of sterically non-hindering methyl groups on adsorption properties of two classical zinc and copper MOF types. Comptes Rendus Chimie, 15(10), 866-877. [Link]
-
DeLaney, M. M., & Thompson, W. H. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
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Haque, E., & Jun, J. W. (2020). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Ceramic Processing Research, 21(3), 285-292. [Link]
-
Kopp, M., & Lotsch, B. V. (2024). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. Chemical Science, 15(35), 13083-13090. [Link]
-
Zhang, Y., & Feng, X. (2020). Structural Tailoring of Covalent Organic Frameworks with Steric Effects. Science China Chemistry, 63(10), 1363-1372. [Link]
-
Patsnap. (2025). Unraveling Positional isomerism Effects in MOF Linkers. Patsnap Eureka. [Link]
-
Pal, A., Chand, S., Madden, D. G., Franz, D., Ritter, L., Johnson, A., ... & Zaworotko, M. J. (2015). Synthesis and Characterization of Polyhedral-Based Metal–Organic Frameworks Using a Flexible Bipyrazole Ligand: Topological Analysis and Sorption Property Studies. Crystal Growth & Design, 15(5), 2263–2269. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
